4,6-Dichloro-2-(propylthio)pyrimidine
Description
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Properties
IUPAC Name |
4,6-dichloro-2-propylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSKUPWUDKTHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,6-Dichloro-2-(propylthio)pyrimidine chemical properties
An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidine and its Derivatives: Key Intermediates in Modern Drug Synthesis
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class of heterocyclic compounds, this compound and its functionalized derivatives have emerged as critical intermediates, particularly in the synthesis of advanced pharmaceuticals. Their unique substitution pattern provides a versatile platform for constructing complex molecular architectures.
This technical guide offers a comprehensive overview of the chemical properties, synthesis, and applications of key this compound derivatives, with a particular focus on their role as precursors to the antiplatelet drug, Ticagrelor. For researchers and professionals in drug development, a deep understanding of these building blocks is essential for process optimization, impurity profiling, and the discovery of novel therapeutic agents. The discussion will primarily focus on the 5-nitro and 5-amino derivatives, which are the most industrially relevant compounds in this family.
Physicochemical Properties
The physicochemical properties of the key derivatives of this compound are summarized below. These properties are fundamental to their handling, reactivity, and purification.
| Property | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine |
| CAS Number | 145783-14-8[1][2] | 145783-15-9[3][4] |
| Molecular Formula | C₇H₇Cl₂N₃O₂S[1][2] | C₇H₉Cl₂N₃S[3][4] |
| Molecular Weight | 268.12 g/mol [1][2] | 238.14 g/mol [3][4] |
| Appearance | Colorless or yellow oily liquid[1] | Light pink to dark brown liquid or semi-solid[3] |
| Solubility | Soluble in dichloromethane, chloroform, dimethyl sulfoxide, ethyl acetate; insoluble in water[1]. | No specific data available, but used in solvents like tert-Butyl methyl ether[3]. |
Synthesis and Manufacturing
The industrial synthesis of these critical pyrimidine intermediates is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The general pathway involves the construction of the pyrimidine ring, followed by functional group manipulations.
Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
A common route to this key intermediate begins with the formation of a substituted pyrimidine ring, followed by nitration and chlorination.
Step-by-step Protocol:
-
Ring Formation and Alkylation: The synthesis often starts from 2-thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine). This is achieved through the condensation of dimethyl malonate and thiourea[5]. The resulting 2-thiobarbituric acid is then alkylated using a propyl halide (e.g., bromo-n-propane) in the presence of a base to yield 2-propylthio-pyrimidine-4,6-diol[5][6].
-
Nitration: The 2-propylthio-pyrimidine-4,6-diol is subjected to nitration. A mixture of fuming nitric acid and acetic acid is a common reagent for this step, which introduces a nitro group at the 5-position of the pyrimidine ring, yielding 5-nitro-2-propylthiopyrimidine-4,6-diol[5].
-
Chlorination: The final step is the conversion of the hydroxyl groups at the 4 and 6 positions to chlorides. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce the target compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine[6][7]. The product is often obtained as a pale yellow oil after purification[6].
Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
This intermediate is synthesized via the reduction of its nitro precursor.
Step-by-step Protocol:
-
Reduction of the Nitro Group: The 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is dissolved in a suitable solvent, such as tert-butyl methyl ether[3].
-
Catalytic Hydrogenation: The reduction is commonly carried out via catalytic hydrogenation. A catalyst, such as platinum on carbon, is used under a hydrogen atmosphere[8]. Alternative reducing agents like iron powder in acetic acid or sodium dithionite can also be employed[9][10].
-
Work-up and Isolation: After the reaction is complete (typically monitored by techniques like TLC or hydrogen uptake), the catalyst is filtered off. The solvent is then removed under reduced pressure to yield 4,6-dichloro-2-(propylthio)pyrimidin-5-amine[3].
Below is a diagram illustrating the overall synthetic workflow.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound derivatives stems from the distinct reactivity of their functional groups. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, a key reaction for building more complex molecules[11].
The reactivity of these chlorine atoms is significantly enhanced in the 5-nitro derivative due to the strong electron-withdrawing nature of the nitro group[9][12]. This makes the 4 and 6 positions highly electrophilic and prone to attack by nucleophiles. In contrast, the 5-amino derivative possesses a strong electron-donating group, which can modulate the reactivity of the ring and participate in further chemical transformations, such as diazotization or amide bond formation[13].
Application in the Synthesis of Ticagrelor
The primary application of these intermediates is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome[8]. 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a crucial building block in the construction of the triazolopyrimidine core of Ticagrelor[3][8]. The amine group of this intermediate is reacted to form the triazole ring, and one of the chloro groups is displaced by the cyclopropylamine side chain that is characteristic of Ticagrelor[9].
The diagram below illustrates the central role of the this compound scaffold within the final structure of Ticagrelor.
Safety and Handling
As with all chemical reagents, proper safety precautions are essential when handling this compound and its derivatives.
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine: This compound is classified as harmful if swallowed and may cause skin irritation[2]. It is recommended to handle it in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes[14].
-
4,6-dichloro-2-(propylthio)pyrimidin-5-amine: This compound is known to cause skin and serious eye irritation[15]. It may also be harmful if swallowed and may cause long-lasting harmful effects to aquatic life[4][16]. Safe handling practices include using personal protective equipment such as safety goggles and gloves, and ensuring good ventilation[15][16].
It is imperative to consult the latest Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal before working with these compounds.
Conclusion
This compound and its nitro and amino derivatives are indispensable intermediates in the pharmaceutical industry. Their well-defined chemical reactivity allows for the efficient construction of complex drug molecules like Ticagrelor. A thorough understanding of their synthesis, properties, and handling is crucial for any scientist or researcher working in the field of drug discovery and development. The continued exploration of the chemistry of these versatile building blocks holds promise for the synthesis of future generations of therapeutic agents.
References
- Google Patents. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine.
-
Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
- Google Patents. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. [Link]
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PubChem. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]
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Patsnap. Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine. [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word 下载 CAS: 145783-14-8 Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
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PubChem. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-2-(propylthio)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrimidine Core and the Analytical Challenge
The pyrimidine ring is a foundational scaffold in medicinal chemistry and biochemistry, forming the core of nucleobases, vitamins, and a vast array of therapeutic agents with applications as antiviral, anticancer, and antimicrobial drugs.[1][2][3] The precise substitution pattern on this heterocyclic system dictates its biological activity, making unambiguous structure elucidation a critical step in drug discovery, development, and quality control. This guide focuses on the analytical journey to confirm the structure of 4,6-dichloro-2-(propylthio)pyrimidine, a substituted pyrimidine of significant interest.
A Note on the Exemplar Compound: While the primary topic is this compound, publicly available, detailed spectroscopic data is more abundant for its close analog, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9). This compound is a well-documented pharmaceutical intermediate, notably in the synthesis of the antiplatelet agent Ticagrelor.[4][5] To provide a practical, data-driven walkthrough, this guide will use the 5-amino derivative as the primary exemplar for demonstrating the complete analytical workflow. The principles and techniques are directly transferable, and we will include a comparative analysis to highlight the expected spectral differences for the non-aminated target compound. This approach ensures the guide is both scientifically rigorous and grounded in verifiable data.
The modern strategy for structure elucidation is a multi-technique, synergistic approach. No single method provides all the answers; instead, we build a self-validating case by integrating data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.[6][7][8]
Part 1: Foundational Analysis: Establishing Purity and Empirical Formula
Before delving into complex structural mapping, the foundational steps of confirming purity and elemental composition are paramount. These initial data points provide the fundamental constraints for all subsequent analysis.
Chromatographic and Elemental Purity Workflow
The initial workflow ensures the sample is suitable for analysis and provides the first pieces of the structural puzzle.
Caption: Initial analytical workflow for sample purity and formula confirmation.
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, and sulfur. For halogenated compounds, the percentages of chlorine are typically inferred after the other elements are quantified. This technique is the bedrock of chemical characterization; a mismatch here indicates an incorrect structural hypothesis or a significant impurity.
Experimental Protocol: CHNS Analysis
-
Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide).
-
Weigh approximately 1-2 mg of the dried sample into a tin capsule with high precision.
-
Seal the capsule and place it in the instrument's autosampler.
-
The sample is combusted at ~1000 °C in an oxygen-rich environment, converting elements to their gaseous oxides (CO₂, H₂O, N₂, SO₂).
-
The combustion gases are separated via a chromatographic column and quantified using a thermal conductivity detector.
-
The instrument software calculates the mass percentage of each element.
Data Presentation: Elemental Composition For our exemplar, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (C₇H₉Cl₂N₃S, MW: 238.14 g/mol [9][10]).
| Element | Theoretical Mass % | Experimental Result (Typical) |
| Carbon (C) | 35.30% | 35.35% ± 0.3% |
| Hydrogen (H) | 3.81% | 3.85% ± 0.3% |
| Nitrogen (N) | 17.64% | 17.60% ± 0.3% |
| Sulfur (S) | 13.47% | 13.51% ± 0.3% |
| Chlorine (Cl) | 29.78% | (by difference) |
Part 2: Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic
Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to confirm the molecular formula, distinguishing it from other possibilities with the same nominal mass. The fragmentation pattern, in turn, acts as a molecular fingerprint and allows us to deduce the connectivity of structural fragments.
Experimental Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution to ~1-10 µg/mL with the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
-
Perform a tandem MS (MS/MS) experiment by mass-selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Data Interpretation: Isotopic Patterns and Fragmentation The presence of two chlorine atoms creates a highly characteristic isotopic pattern. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This results in an [M+H]⁺ peak, an [M+H+2]⁺ peak (one ³⁷Cl), and an [M+H+4]⁺ peak (two ³⁷Cl) with a distinctive intensity ratio of approximately 9:6:1.
| Ion | Calculated m/z (for C₇H₁₀Cl₂N₃S⁺) | Expected Observation |
| [M+H]⁺ (²x³⁵Cl) | 238.00 | Highest intensity peak in the cluster |
| [M+H+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | 240.00 | ~65% of [M+H]⁺ intensity |
| [M+H+4]⁺ (²x³⁷Cl) | 242.00 | ~10% of [M+H]⁺ intensity |
Proposed Fragmentation Pathway: The fragmentation logic involves the cleavage of the weakest bonds, primarily in the propylthio side chain.
Caption: Proposed ESI-MS/MS fragmentation pathway.
-
Parent Ion ([M+H]⁺, m/z 238/240/242): The protonated molecule.
-
Loss of Propene (C₃H₆): A common fragmentation for propyl ethers and thioethers is the loss of propene via a McLafferty-type rearrangement, leading to a fragment at m/z 196/198/200.
-
Loss of HCN: The pyrimidine ring can subsequently lose a molecule of hydrogen cyanide, a characteristic fragmentation for nitrogenous heterocycles, resulting in a fragment at m/z 169/171.[11]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The combination allows for a complete mapping of the atom-to-atom connectivity.[7]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is common for nitrogen-containing compounds as it can exchange with N-H protons, helping in their identification.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be run.
Data Interpretation for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine: The structure is simple enough to be fully assigned using ¹H and ¹³C NMR. The predicted ¹H NMR data aligns perfectly with the expected structure.[12]
Table: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| 5.85 | broad singlet | 2H | - | -NH₂ | Amine protons, often broad due to quadrupole broadening and exchange. |
| 2.97 | triplet | 2H | 7.2 Hz | -S-CH₂ -CH₂-CH₃ | Adjacent to 2 protons on the next carbon (n+1 rule: 2+1=3, triplet). |
| 1.63 | sextet | 2H | 7.2, 7.4 Hz | -S-CH₂-CH₂ -CH₃ | Adjacent to a total of 5 protons (2 on one side, 3 on the other; 5+1=6, sextet). |
| 0.94 | triplet | 3H | 7.4 Hz | -S-CH₂-CH₂-CH₃ | Adjacent to 2 protons on the next carbon (n+1 rule: 2+1=3, triplet). |
Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C -S | Carbon in a pyrimidine ring attached to sulfur. |
| ~155 | C -Cl | Carbon in a pyrimidine ring attached to chlorine. |
| ~120 | C -NH₂ | Carbon in a pyrimidine ring attached to the amino group. |
| ~33 | -S -CH₂- | Alkyl carbon attached to sulfur, deshielded. |
| ~22 | -CH₂-CH₂ - | Methylene carbon in the middle of the chain. |
| ~13 | -CH₃ | Terminal methyl carbon, most shielded. |
Comparative Analysis: The Non-aminated Target
For the target compound, This compound , the NMR spectrum would show two key differences:
-
Absence of the -NH₂ Signal: The broad singlet at 5.85 ppm would be absent.
-
Presence of a Pyrimidine Proton: A new signal, a singlet, would appear in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the proton at the C-5 position. This would integrate to 1H.
Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][2] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent corroborative tool. For example, it can instantly confirm the presence of the N-H bonds of the amine and the C-H bonds of the propyl group.
Experimental Protocol: ATR-FTIR
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum.
Data Interpretation: Characteristic Vibrational Bands Based on extensive literature on pyrimidine derivatives, the following bands are expected[1][13][14]:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 2850 - 2960 | C-H Stretch | Propyl group (-CH₂, -CH₃) |
| 1550 - 1650 | C=N / C=C Ring Stretch | Pyrimidine Ring |
| 1200 - 1350 | C-N Stretch | Aromatic Amine |
| 1050 - 1200 | C=S stretch (contribution) | Thioether linkage to ring |
| 600 - 800 | C-Cl Stretch | Chloro-substituent |
Conclusion: A Self-Validating Structural Narrative
The structure elucidation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is achieved not by a single piece of evidence, but by the seamless corroboration of data from orthogonal techniques.
Caption: A synergistic workflow demonstrating the self-validating nature of structure elucidation.
References
- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
- CymitQuimica. (n.d.). CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. CymitQuimica.
- Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
- Klivon. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS Number 145783-15-9. Klivon.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.com.
- ChemicalBook. (n.d.). 4,6-dichloro-2-propylthiopyrimidine-5-amine(145783-15-9) 1H NMR. ChemicalBook.
- iChemical. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9. iChemical.
- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.
- PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information.
- JETIR. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek.
- ChemicalBook. (2025). 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9. ChemicalBook.
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis.
- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- Hangzhou Jingyan Chemical Co., Ltd. (n.d.). 4, 6-Dichloro-2- (propylthio) Pyrimidin-5-Amine CAS No. 145783-15-9. jyc-chem.com.
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4,6-dichloro-2-(propylthio)pyrimidin-5-amine synthesis intermediate
An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine: A Key Intermediate for Ticagrelor
Executive Summary
4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9) is a critical synthesis intermediate in the production of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used as an antiplatelet agent in the treatment of cardiovascular diseases.[1][2] The structural integrity and purity of this pyrimidine derivative are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the prevalent synthesis pathway, process considerations, and analytical validation for this key intermediate, tailored for researchers and process chemists in pharmaceutical development.
Physicochemical Properties
The fundamental properties of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are summarized below. These characteristics are essential for handling, reaction monitoring, and purification.
| Property | Value | Reference(s) |
| CAS Number | 145783-15-9 | [3] |
| Molecular Formula | C₇H₉Cl₂N₃S | [3] |
| Molecular Weight | 238.14 g/mol | [3] |
| Appearance | Light pink to dark brown liquid or semi-solid | [2] |
| Boiling Point | 334.05 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.44 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
Recommended Synthetic Pathway: A Multi-Step Approach
The most industrially relevant and scalable synthesis route to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine proceeds via its nitro-analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (II) . The overall process begins with the readily available 2-thiobarbituric acid and involves four key transformations: S-alkylation, nitration, chlorination, and a final nitro group reduction.
Caption: Overall synthesis workflow from 2-Thiobarbituric Acid.
Part 1: Synthesis of the Nitro Intermediate (II)
The precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a stable, isolable intermediate. Its synthesis requires careful control over reaction conditions to ensure high yield and purity.
Step 1: S-Alkylation of 2-Thiobarbituric Acid This step introduces the propylthio side chain. The thione tautomer of 2-thiobarbituric acid is deprotonated by a base to form a thiolate anion, which acts as a nucleophile.
-
Mechanism: The thiolate displaces the halide from an n-propyl halide (e.g., bromopropane or iodopropane) via an Sₙ2 reaction.[4][5]
-
Protocol Insight: The reaction is typically run in an aqueous or mixed aqueous/alcoholic medium.[4][5] The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate by facilitating the transfer of the thiolate anion into the organic phase where the alkyl halide resides.[5]
Step 2: Nitration The C-5 position of the pyrimidine ring is activated towards electrophilic substitution.
-
Mechanism: Fuming nitric acid in a solvent like glacial acetic acid provides the nitronium ion (NO₂⁺) electrophile, which attacks the electron-rich C-5 position.[6][7]
-
Protocol Insight: This reaction is highly exothermic and requires strict temperature control (e.g., -5 to 5 °C) to prevent runaway reactions and the formation of undesired byproducts.[7] The product, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, often precipitates from the reaction mixture upon quenching with water.[7]
Step 3: Chlorination The hydroxyl groups are converted to chlorides, which are better leaving groups for subsequent reactions in the synthesis of Ticagrelor.
-
Mechanism: A strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is used.[6][8] The hydroxyl groups are converted into good leaving groups, which are then displaced by chloride ions.
-
Protocol Insight: This reaction must be performed under anhydrous conditions, as POCl₃ reacts violently with water. The reaction is typically heated to reflux to drive it to completion.[5] Post-reaction, the excess POCl₃ is carefully quenched, often with ice water. The chlorinated product is typically an oil and is extracted with an organic solvent.[7]
Part 2: Reduction of the Nitro Intermediate (II) to the Target Amine (I)
This final step is a critical reduction of the nitro group to a primary amine. The choice of reducing agent is crucial and is often determined by scalability, cost, and environmental considerations.
This is a clean and efficient method often favored in industrial settings for its high yield and minimal waste products.
Experimental Protocol:
-
Reactor Setup: A 1 L stainless steel autoclave is charged with tert-Butyl methyl ether (t-BME, 370 g) and 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (94.5 g, 0.35 mol).[1]
-
Catalyst Addition: A suitable catalyst, such as a platinum-vanadium on carbon (Pt/V/C) suspension, is prepared and transferred into the autoclave under an inert nitrogen atmosphere.[1][9]
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically run at elevated temperatures (e.g., 65°C).[1]
-
Monitoring: The reaction progress is monitored by hydrogen uptake. The theoretical uptake is 3 molar equivalents.[1]
-
Work-up: After completion, the reactor is cooled, depressurized, and purged with nitrogen. The catalyst is removed by filtration. The organic filtrate is washed with water to remove any inorganic impurities. The resulting organic phase contains the desired product.[1]
Causality and Expertise:
-
Solvent Choice: t-BME is a good choice due to its relatively low boiling point, making solvent removal easier, and its immiscibility with water, which simplifies the aqueous wash.
-
Catalyst System: While standard catalysts like Palladium on Carbon (Pd/C) can be effective, specialized catalysts like Pt/V/C may be used to improve reaction kinetics and prevent dehalogenation (loss of the chloro-substituents), which is a common side reaction.[9]
-
Process Control: Stirring is continued for several hours after hydrogen uptake ceases to ensure the complete conversion of any reaction intermediates.[1]
This method offers a milder, non-autoclave alternative that is also suitable for large-scale production.[9]
Experimental Protocol:
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (II) in a mixed solvent system (e.g., tetrahydrofuran and water), add sodium dithionite (Na₂S₂O₄) portion-wise.[9]
-
Temperature Control: The addition should be controlled to maintain a mild reaction temperature, as the reduction is exothermic.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Causality and Expertise:
-
Reagent Choice: Sodium dithionite is an inexpensive, easy-to-handle reducing agent that avoids the use of heavy metals (like iron powder, which generates significant waste) or high-pressure hydrogenation equipment.[9]
-
Solvent System: The mixed aqueous-organic solvent system is necessary because the nitro-compound is soluble in the organic phase (THF) while the sodium dithionite is soluble in the aqueous phase. The reaction occurs at the interface.
Application in Ticagrelor Synthesis
The synthesized 4,6-dichloro-2-(propylthio)pyrimidin-5-amine serves as the core scaffold for building the Ticagrelor molecule. In the subsequent synthetic step, a nucleophilic substitution reaction occurs where one of the chlorine atoms (at the C4 position, ortho to the amine) is displaced by the amino group of 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl)oxy)ethanol.[8] This is followed by a ring-closure reaction via diazotization to form the characteristic triazolo[4,5-d]pyrimidine core of Ticagrelor.[8]
Caption: Subsequent use of the intermediate in Ticagrelor synthesis.
Analytical Characterization
To ensure the quality of the intermediate, a suite of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and ensure the absence of structural isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[10]
Safety and Handling
4,6-dichloro-2-(propylthio)pyrimidin-5-amine and its precursors are hazardous chemicals that must be handled with appropriate care.
-
GHS Hazards: The compound is classified as potentially harmful if swallowed and may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Precursor Hazards: Reagents like fuming nitric acid and phosphorus oxychloride are highly corrosive and reactive and require specialized handling procedures.
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A Comprehensive Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidine and its Crucial Role in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4,6-dichloro-2-(propylthio)pyrimidine and its key derivatives. While the parent compound serves as a foundational structure, its primary significance in the scientific and pharmaceutical landscape is defined by its 5-substituted analogues, particularly the 5-amino and 5-nitro derivatives. These compounds are critical intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the antiplatelet agent, Ticagrelor. This document will delve into the physicochemical properties, synthesis pathways, and strategic applications of this important class of molecules, offering field-proven insights for researchers and developers.
Core Physicochemical Properties: A Comparative Overview
The fundamental characteristics of this compound and its key derivatives are summarized below. The molecular formula for the parent compound is C₇H₈Cl₂N₂S, leading to a calculated molecular weight of approximately 223.13 g/mol . The properties of the well-documented 5-amino and 5-nitro derivatives, which are central to its application in drug discovery, are also presented.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | Not Available | C₇H₈Cl₂N₂S | 223.13 (Calculated) | Not Available |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | 145783-15-9 | C₇H₉Cl₂N₃S | 238.14[1] | Light pink to dark brown liquid or semi-solid[2] |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 145783-14-8 | C₇H₇Cl₂N₃O₂S | 268.12[3][4][5][6] | Colorless to dark yellow oil[3][5] |
The Synthetic Landscape: Pathways to Key Intermediates
The synthesis of the 5-amino and 5-nitro derivatives of this compound is a well-established process, often starting from 2-thiobarbituric acid. The choice of synthetic route is dictated by factors such as yield, safety, and scalability for industrial production.
Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
A common pathway to the 5-nitro derivative involves a three-step process: S-alkylation, nitration, and chlorination.
Step 1: S-Alkylation of 2-Thiobarbituric Acid The initial step involves the reaction of 4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid) with a propyl halide (e.g., propyl iodide or bromopropane) in the presence of a base, such as sodium hydroxide, to yield 4,6-dihydroxy-2-(propylthio)pyrimidine. This reaction selectively adds the propyl group to the sulfur atom.
Step 2: Nitration The resulting intermediate undergoes nitration, typically using fuming nitric acid. This electrophilic aromatic substitution introduces a nitro group at the 5-position of the pyrimidine ring, yielding 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine. The strong electron-donating nature of the hydroxyl groups directs the nitration to this position.
Step 3: Chlorination The final step is the conversion of the hydroxyl groups to chloro groups. This is achieved by treating the 5-nitro derivative with a chlorinating agent, such as phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine[7].
Caption: Synthesis workflow for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
The 5-amino derivative is a pivotal intermediate for Ticagrelor synthesis. It is typically produced via the reduction of the 5-nitro compound.
Step 1: Reduction of the Nitro Group 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is reduced to the corresponding 5-amino derivative. A variety of reducing agents can be employed for this transformation. Historically, iron powder in the presence of an acid was used; however, this method generates significant iron sludge, complicating purification on an industrial scale.
Alternative Reduction Method: Modern, more efficient, and environmentally friendly methods often utilize catalytic hydrogenation. The reaction is carried out under a hydrogen atmosphere with a catalyst such as platinum on carbon (Pt/C) to afford 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in high yield. Another approach involves the use of sodium dithionite in a mixed solvent system, which offers mild reaction conditions and high yields[8].
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The Lynchpin of Modern Antiplatelet Therapy: A Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidine
Foreword: The Unseen Architect in Cardiovascular Drug Development
In the landscape of modern medicinal chemistry, certain molecules, while not therapeutic agents themselves, are the unsung heroes that enable the synthesis of life-saving drugs. 4,6-Dichloro-2-(propylthio)pyrimidine is a prime example of such a pivotal entity. Its emergence and refined synthesis have been inextricably linked to the development of novel antiplatelet therapies, most notably the P2Y12 receptor antagonist, Ticagrelor. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this critical intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical logic behind its synthesis and its crucial role as a versatile building block in the creation of complex pharmacologically active compounds.
Emergence and Historical Context: A Tale of Targeted Therapy
The story of this compound is fundamentally linked to the quest for more effective and safer antiplatelet medications. The development of Ticagrelor by AstraZeneca in the late 1990s and early 2000s marked a significant advancement in the management of acute coronary syndromes.[1] Ticagrelor, a direct-acting and reversibly binding P2Y12 receptor antagonist, offered a distinct pharmacological profile compared to its predecessors like clopidogrel.[2][3] This innovation necessitated the development of robust and scalable synthetic routes for its complex molecular structure.
At the heart of Ticagrelor's structure lies a triazolopyrimidine core, and the strategic precursor to this core is 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.[2][4][5] The synthesis of this key intermediate, in turn, often proceeds through its nitro-substituted precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[6][7][8] Consequently, the history of this compound is not one of a standalone discovery but rather a chronicle of enabling the efficient and large-scale production of a new class of cardiovascular drugs. Various synthetic strategies have been developed and patented over the years, each aiming to improve yield, reduce cost, and enhance safety and environmental friendliness for industrial-scale production.[2][3][4][7][9][10][11]
Physicochemical Properties and Structural Characterization
This compound is a substituted pyrimidine characterized by two chlorine atoms at positions 4 and 6, and a propylthio group at position 2.[12] The presence of the dichloro-substituents makes the pyrimidine ring highly reactive towards nucleophilic substitution, a key feature exploited in its synthetic applications.[12][13]
| Property | Value | Source |
| Molecular Formula | C7H8Cl2N2S | Inferred from related compounds |
| Molecular Weight | 223.12 g/mol | Inferred from related compounds |
| Appearance | Typically a colorless or yellow oily liquid | [6] |
| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | [6] |
Note: Specific data for the title compound is sparse in the provided results; properties are inferred from its closely related nitro and amino derivatives.
The amino derivative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is described as a light pink to dark brown liquid or semi-solid.[5] Its molecular formula is C7H9Cl2N3S with a molecular weight of 238.14 g/mol .[5][14][15] The nitro derivative, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, has a molecular formula of C7H7Cl2N3O2S and a molecular weight of 268.12 g/mol .[6][16]
Synthesis of this compound and its Derivatives: A Strategic Overview
The synthesis of this compound and its key derivatives is a multi-step process that has been optimized over time to ensure efficiency and scalability. The common strategies revolve around the construction of the pyrimidine ring followed by functional group interconversions.
A prevalent synthetic pathway starts from 2-thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine).[3][9] This route involves three key transformations:
-
S-Alkylation: Introduction of the propylthio group.
-
Nitration: Addition of a nitro group at the 5-position.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups.
The resulting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is then typically reduced to the corresponding amine, which is the direct precursor for the triazolopyrimidine core of Ticagrelor.[1][4][5][9][17]
Visualizing the Synthetic Workflow
Caption: Role of the pyrimidine intermediate in forming the Ticagrelor core.
Future Perspectives and Conclusion
This compound has solidified its place as an indispensable building block in pharmaceutical manufacturing. While its history is relatively recent and tied to a specific blockbuster drug, the synthetic methodologies developed for its production have contributed to the broader knowledge base of heterocyclic chemistry. Future research may focus on developing even more efficient, cost-effective, and greener synthetic routes. The principles learned from the synthesis and application of this molecule will undoubtedly continue to inform the design and development of new therapeutic agents. For any organization involved in the synthesis of advanced pharmaceutical intermediates, a deep understanding of the chemistry and history of this compound is not just beneficial but essential.
References
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Rao, S. V., Dubey, R. K., Kumar, C. A., Reddy, M. S., Narendar, M., & Potluri, R. B. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine from 2-Thiobarbituric Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4,6-dichloro-2-(propylthio)pyrimidine, a key intermediate in the manufacturing of advanced pharmaceutical agents, notably the antiplatelet drug Ticagrelor.[1][2] The protocol details a robust and efficient two-step synthetic pathway commencing from the readily available and cost-effective starting material, 2-thiobarbituric acid. The synthesis involves an initial S-alkylation to introduce the propylthio moiety, followed by a dehydrative chlorination to yield the target compound. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization data to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] this compound is a highly functionalized pyrimidine derivative whose reactivity, particularly at the chloro-substituted positions, makes it an invaluable building block for creating more complex molecules.[5] Its primary application lies in the synthetic pathway towards Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2]
The synthetic route described herein is predicated on a logical two-step transformation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).
-
Step 1: S-Alkylation. The process begins with the selective S-alkylation of 2-thiobarbituric acid using a suitable propyl halide. This reaction leverages the higher nucleophilicity of the sulfur atom compared to the ring nitrogens under basic conditions, ensuring the regioselective formation of 2-(propylthio)pyrimidine-4,6-diol.[2][6]
-
Step 2: Dehydrative Chlorination. The intermediate, which exists in tautomeric equilibrium with its pyrimidine-dione form, is subsequently treated with a potent chlorinating agent, phosphorus oxychloride (POCl₃). This reagent effectively replaces the hydroxyl groups with chlorine atoms to furnish the desired this compound.[7][8]
Overall Reaction Scheme:
Part I: S-Propylation of 2-Thiobarbituric Acid
Mechanistic Rationale
The initial step is a nucleophilic substitution reaction. 2-Thiobarbituric acid, in the presence of a strong base such as sodium hydroxide (NaOH), is deprotonated primarily at the thiol group, forming a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the propyl halide (e.g., 1-iodopropane or 1-bromopropane), displacing the halide and forming a stable carbon-sulfur bond.[9] While N-alkylation is possible, S-alkylation is kinetically favored under these conditions.[10] The reaction is typically conducted in an aqueous or alcoholic medium, which facilitates the dissolution of the base and the starting material.[2]
Experimental Protocol: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Thiobarbituric Acid | C₄H₄N₂O₂S | 144.15 | 20.0 g | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 12.6 g | 2.27 |
| 1-Iodopropane | C₃H₇I | 169.99 | 24.6 g | 1.04 |
| Methanol | CH₃OH | 32.04 | 40 mL | - |
| Deionized Water | H₂O | 18.02 | ~120 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Cyclohexane | C₆H₁₂ | 84.16 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-thiobarbituric acid (20.0 g).[9]
-
In a separate beaker, prepare the NaOH solution by dissolving sodium hydroxide (12.6 g) in deionized water (29.4 mL). Caution: This process is exothermic.
-
Under an ice bath to maintain a temperature of 20-25°C, slowly add the NaOH solution dropwise to the flask containing the 2-thiobarbituric acid with vigorous stirring.[9]
-
After the addition is complete, continue stirring at this temperature for 40 minutes. The solid should gradually dissolve.
-
Add an additional 40 mL of deionized water to the reaction mixture.
-
Warm the mixture to 30-32°C. At this temperature, add a solution of 1-iodopropane (24.6 g) dissolved in methanol (40 mL).[9]
-
Maintain the reaction temperature at 32°C and stir for approximately 30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. A significant amount of solid precipitate should form.[9][11]
-
Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 40 mL).
-
To further purify, transfer the filter cake to a flask with cyclohexane and reflux for 30 minutes. Cool to room temperature, filter, and dry the solid product under vacuum at 45°C.
-
The expected product is 2-(propylthio)pyrimidine-4,6-diol, typically obtained as an off-white to pale yellow solid. The reported yield is approximately 85%.[9]
Part II: Chlorination of 2-(Propylthio)pyrimidine-4,6-diol
Mechanistic Rationale
The conversion of the pyrimidine-4,6-diol intermediate to the dichloro product is a critical step that employs phosphorus oxychloride (POCl₃). POCl₃ is a powerful dehydrating and chlorinating agent well-suited for converting hydroxyl groups on heterocyclic rings into chlorides.[7][12] The reaction likely proceeds through the formation of a phosphate ester intermediate by the nucleophilic attack of the pyrimidine's hydroxyl groups (in the enol tautomer) on the phosphorus atom of POCl₃.[13] Subsequent nucleophilic attack by chloride ions, generated from POCl₃ itself, displaces the phosphate leaving group, yielding the chlorinated pyrimidine. The presence of a tertiary amine base like N,N-dimethylaniline or pyridine can catalyze the reaction and scavenge the HCl produced.[14][15]
Experimental Protocol: Synthesis of this compound
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-(Propylthio)pyrimidine-4,6-diol | C₇H₁₀N₂O₂S | 186.23 | 10.0 g | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | ~35 mL (57.5 g) | ~7.0 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ~7.0 mL (5.2 g) | ~0.75 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Soln. | NaHCO₃(aq) | - | As needed | - |
| Saturated Sodium Chloride Soln. (Brine) | NaCl(aq) | - | As needed | - |
Procedure:
WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[7][16] This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(propylthio)pyrimidine-4,6-diol (10.0 g).
-
Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (~35 mL).
-
Place the flask in an ice bath and slowly add N,N-diisopropylethylamine (DIPEA) dropwise.[9]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-120°C) for 3-4 hours.[9] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up/Quenching: Prepare a large beaker (e.g., 1 L) with a substantial amount of crushed ice and water.
-
After the reaction is complete, allow the mixture to cool slightly. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas. [17]
-
Once the quenching is complete, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, this compound, can be further purified by column chromatography or recrystallization if necessary. It is typically an oily substance or a low-melting solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete workflow from the starting material to the final product, including key reagents and intermediate stages.
Caption: Synthetic workflow diagram.
Safety and Troubleshooting
| Hazard | Precaution / Mitigation |
| Phosphorus Oxychloride (POCl₃) | Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas.[7][15] Always handle in a fume hood with full PPE. Quench by adding it slowly to a large excess of ice. Neutralize acidic waste before disposal. |
| Strong Bases (NaOH) | Corrosive. Avoid contact with skin and eyes. Handle with appropriate gloves and safety glasses. |
| Propyl Halides | Flammable and volatile. Work in a well-ventilated area away from ignition sources. |
| Exothermic Reactions | Both the dissolution of NaOH and the quenching of POCl₃ are highly exothermic. Use ice baths for cooling and perform additions slowly. |
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation or reaction. | Ensure the quality and molar ratio of the base. Increase reaction time and monitor by TLC. |
| Starting material reappears after Step 2 workup | Hydrolysis of the chlorinated product back to the diol. | Ensure the workup is performed quickly and under non-heating conditions. Ensure complete removal of water from the organic phase before solvent evaporation.[17] |
| Incomplete chlorination in Step 2 | Insufficient POCl₃ or reaction time/temperature. | Use a larger excess of POCl₃. Ensure the reaction reaches and maintains reflux temperature. Monitor closely by TLC. |
| Dark-colored product | Tar formation due to overheating or side reactions. | Ensure controlled heating. The crude product may require purification by column chromatography on silica gel. |
References
- XIAMEN MEDICAL COLLEGE. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105294573A.
- Google Patents. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105294573A.
- Google Patents. (2014). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. CN103755490A.
-
Journal of Chinese Pharmaceutical Sciences. (2009). Study on the regioselective alkylation of 2-thiopyrimidine. [Link]
-
Guan, J., Hu, H., Wang, B., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 44(4), 335-342. [Link]
-
Okovytyy, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(12), 1275-1294. [Link]
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JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7). [Link]
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ResearchGate. (2016). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine. CN104086616A.
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ResearchGate. (2011). Patent Publication. Retrieved from [Link]
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Siddiqui, S., et al. (2012). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5878-5882. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]
-
WIPO Patentscope. (2019). METHOD FOR PREPARATION OF CHLORINATED S-PROPYLTHIOBARBITURIC ACID. WO/2019/016111. [Link]
-
Arkat USA. (2016). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2016(v), 1-12. [Link]
-
El-Subbagh, H. I., et al. (2000). Novel reaction products from thiobarbituric Acid of biological interest. Archiv der Pharmazie, 333(1), 17-22. [Link]
-
Chen, H., et al. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Royal Society of Chemistry. [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10b). [Link]
-
ResearchGate. (2022). Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-Based Pyrimidines. Retrieved from [Link]
-
Bentham Science. (2022). Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-based Pyrimidines. Current Organic Chemistry, 26(11). [Link]
-
ResearchGate. (2022). Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5. Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
- Google Patents. (1998). Method for preparing 2,4,6-trichloropyrimidine. KR19980063957A.
-
ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]
-
Karimi-Jaberi, Z., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(49), 29462-29468. [Link]
-
Ghaedi, A., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10, 29462-29468. [Link]
Sources
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Application Notes & Protocols: Strategic Use of 4,6-Dichloro-2-(propylthio)pyrimidine in the Synthesis of P2Y12 Receptor Antagonists
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of a Dichloropyrimidine Scaffold in Modern Antiplatelet Therapy
The P2Y12 receptor is a critical G-protein coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of thrombi.[1][2] Consequently, antagonists of the P2Y12 receptor are cornerstone antiplatelet medications for the prevention of cardiovascular events in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[1][3]
Among the most clinically significant P2Y12 antagonists is Ticagrelor, a member of the cyclopentyltriazolopyrimidine class.[3] Unlike irreversible thienopyridine prodrugs (e.g., clopidogrel), Ticagrelor is an orally active, direct-acting, and reversible antagonist, allowing for more consistent and manageable platelet inhibition.[1][2][4] The synthesis of Ticagrelor and other related antagonists relies heavily on the strategic functionalization of a core heterocyclic structure. The compound 4,6-dichloro-2-(propylthio)pyrimidine and its derivatives serve as foundational building blocks, offering a versatile platform for constructing the complex molecular architecture required for potent P2Y12 antagonism.[5][6][7]
This guide provides an in-depth exploration of the P2Y12 signaling pathway, the mechanism of its antagonists, and the pivotal role of this compound. We will detail the chemical logic behind its use and provide comprehensive, step-by-step protocols for its application in the synthesis of market-leading P2Y12 inhibitors.
Part 1: The P2Y12 Receptor Signaling Pathway and Mechanism of Antagonism
1.1. The Platelet Activation Cascade
Upon vascular injury, ADP is released from dense granules of activated platelets. ADP binds to two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. While both are required for a full response, the P2Y12 receptor is the predominant mediator of sustained platelet aggregation.[2]
The activation of the P2Y12 receptor, which is coupled to the Gαi protein, initiates several downstream events:
-
Inhibition of Adenylyl Cyclase (AC): This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]
-
Reduced Protein Kinase A (PKA) Activity: Lower cAMP levels reduce the activity of PKA, a key negative regulator of platelet activation.
-
Activation of Phosphoinositide 3-kinase (PI3K): This leads to the activation of downstream effectors like Akt, which are crucial for amplifying the aggregation signal.[10][11]
Ultimately, this cascade results in the conformational activation of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and cross-link platelets, leading to thrombus formation.[1]
Caption: P2Y12 Receptor signaling cascade leading to platelet aggregation.
1.2. Ticagrelor: An Allosteric Antagonist
Ticagrelor exerts its antiplatelet effect by binding directly and reversibly to the P2Y12 receptor.[1] Crucially, it is an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ADP binding site.[1][4] This binding induces a conformational change in the receptor that prevents ADP from initiating the downstream signaling cascade, thereby inhibiting platelet activation and aggregation.[1] Its reversibility ensures that as plasma concentrations of the drug decrease, platelet function is gradually restored.[4]
Part 2: The Synthetic Keystone: this compound
The versatility of this compound and its aminated derivative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, stems from the reactivity of the pyrimidine ring.
Chemical Properties and Reactivity:
-
Electron-Deficient Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr).
-
Activating Groups: The two chlorine atoms are excellent leaving groups and further activate the ring towards SNAr. The 5-amino or 5-nitro group in key intermediates also modulates the reactivity of the C4 and C6 positions.
-
Regioselectivity: The substitution of the chlorine atoms is not random. The C4 and C6 positions are the primary sites for nucleophilic attack. In precursors like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, the strong electron-withdrawing effect of the nitro group significantly enhances the reactivity of the chlorine atoms.[12] The choice of nucleophile, base, and reaction conditions allows for controlled, sequential displacement of the chlorides, which is fundamental to building the asymmetric structure of Ticagrelor. Generally, substitution is favored at the C4 and C6 positions over the C2 position on a dichloropyrimidine scaffold.[13]
Part 3: Synthetic Protocols for Ticagrelor Intermediates and Final API
The following protocols outline a common synthetic route to Ticagrelor, highlighting the central role of the dichloropyrimidine intermediate.
3.1. Synthesis of Key Intermediate: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (1)
This core intermediate is typically prepared from 2-thiobarbituric acid in a multi-step process.
Caption: Overall synthetic workflow for Ticagrelor.
Protocol 3.1.1: Preparation of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
This protocol describes the initial steps to create the nitrated dichloropyrimidine core.
Rationale: This three-step sequence efficiently builds the core structure.
-
S-Alkylation: Introduces the propylthio side chain. Using a base and a propyl halide is a standard and cost-effective method.[14]
-
Nitration: The addition of a nitro group at the 5-position is crucial. This electron-withdrawing group activates the C4 and C6 positions for the subsequent chlorination and SNAr reactions. Fuming nitric acid is a potent nitrating agent for this transformation.[15]
-
Chlorination: Replaces the hydroxyl groups with chlorides, which are excellent leaving groups for the key bond-forming reactions to follow. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose.[16][17]
| Reagents & Materials | M.W. | Eq. | Amount |
| Step A: Propylation | |||
| 2-Thiobarbituric Acid | 144.15 | 1.0 | As required |
| Propyl Bromide | 123.00 | ~1.1 | |
| Base (e.g., NaOH) | 40.00 | ~2.2 | |
| Solvent (e.g., Water/Methanol) | - | - | |
| Step B: Nitration | |||
| 2-Propylthio-pyrimidine-4,6-diol | 186.23 | 1.0 | |
| Fuming Nitric Acid | 63.01 | ~4-5 | |
| Acetic Acid | 60.05 | - | Solvent |
| Step C: Chlorination | |||
| 5-Nitro-2-propylthiopyrimidine-4,6-diol | 231.23 | 1.0 | |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~5-10 | Reagent/Solvent |
| Base (e.g., DIPEA) | 129.24 | ~2.5 |
Procedure:
Step A: S-Alkylation of 2-Thiobarbituric Acid
-
Dissolve 2-thiobarbituric acid and sodium hydroxide in a water/methanol mixture in a reaction vessel.
-
Cool the solution and add propyl bromide dropwise, maintaining the temperature.
-
Allow the reaction to stir at room temperature for 20-24 hours. Monitor completion by TLC.
-
Acidify the reaction mixture with HCl to a pH of ~2 to precipitate the product.[16]
-
Filter the solid, wash with water, and dry to yield 2-propylthio-pyrimidine-4,6-diol .
Step B: Nitration
-
In a separate vessel, carefully add fuming nitric acid to acetic acid while cooling in an ice bath to maintain a temperature between 25-30°C.[15]
-
Slowly add the 2-propylthio-pyrimidine-4,6-diol from Step A to the nitric acid solution, ensuring the temperature does not exceed 30°C.[15]
-
Stir the mixture for 1-2 hours at room temperature.
-
Quench the reaction by slowly adding the mixture to ice water, which will precipitate the product.
-
Filter, wash thoroughly with water, and dry to obtain 5-nitro-2-propylthiopyrimidine-4,6-diol .
Step C: Chlorination
-
To a flask, add the nitrated intermediate from Step B and phosphorus oxychloride.
-
Carefully add N,N-Diisopropylethylamine (DIPEA) dropwise while keeping the temperature below 25°C.[16]
-
Heat the reaction mixture to reflux (around 110-115°C) and maintain for 4-5 hours.[16] Monitor by TLC or HPLC.
-
After completion, cool the reaction to room temperature and quench by slowly pouring it into ice water.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as an oil or solid.[16]
Protocol 3.1.2: Reduction to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (1)
Rationale: The reduction of the nitro group to an amine is the final step to produce the key building block. Catalytic hydrogenation is a clean and efficient method. The amine group is essential for the subsequent coupling reaction and for the formation of the triazole ring.
| Reagents & Materials | M.W. | Eq. | Amount |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 268.14 | 1.0 | As required |
| Catalyst (e.g., Pt/C or Pd/C) | - | cat. | |
| Hydrogen Gas (H₂) | 2.02 | excess | ~3 molar eq. |
| Solvent (e.g., tert-Butyl methyl ether) | - | - |
Procedure:
-
In a suitable autoclave, dissolve the nitropyrimidine intermediate in tert-butyl methyl ether.
-
Add the hydrogenation catalyst (e.g., 5% Pt/C) under an inert atmosphere.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas.
-
Heat the mixture to ~65°C and stir vigorously. Monitor the reaction by hydrogen uptake.[18]
-
After hydrogen uptake ceases (typically 4-6 hours), continue stirring for an additional hour to ensure complete conversion.
-
Cool the reactor, release the pressure, and purge with nitrogen.
-
Filter the catalyst off. The resulting filtrate contains the desired product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1) , which can be used directly or purified further.[18]
3.2. Synthesis of Ticagrelor from Intermediate (1)
Protocol 3.2.1: Condensation and Triazole Formation
Rationale: This sequence involves two critical transformations:
-
SNAr Condensation: The primary amine of the chiral cyclopentyl intermediate (2) selectively displaces one of the chlorine atoms on the pyrimidine ring. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated without competing in the substitution reaction.[17]
-
Diazotization and Cyclization: The resulting diamine is treated with a source of nitrous acid (e.g., resin-NO₂ or sodium nitrite/acid) to form a diazonium salt, which immediately undergoes intramolecular cyclization to form the stable triazole ring.[17]
| Reagents & Materials | M.W. | Eq. | Amount |
| Step D: Condensation | |||
| Intermediate (1) | 238.14 | 1.0 | As required |
| Chiral Intermediate (2)* | 367.88 | ~1.1 | |
| DIPEA | 129.24 | ~4.5 | |
| Solvent (e.g., Ethylene Glycol) | 62.07 | - | |
| Step E: Triazole Formation | |||
| Condensed Intermediate | 460.46 | 1.0 | |
| TsOH | 172.20 | ~1.5 | |
| Resin-NO₂ or NaNO₂ | - | ~1.2 | |
| Solvent (e.g., Acetonitrile/Water) | - | - |
*2-[{(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][10]dioxol-4-yl)}oxy]-1-ethanol
Procedure:
Step D: Condensation
-
To a solution of Intermediate (1) in ethylene glycol, add the chiral intermediate (2).
-
Add DIPEA and heat the reaction mixture to 120-125°C for 4-5 hours.[17]
-
Monitor reaction completion by HPLC.
-
Cool the mixture to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the condensed amine intermediate.
Step E: Triazole Formation
-
Dissolve the condensed intermediate in acetonitrile.
-
In a separate vessel, prepare the diazotizing agent. If using resin-NO₂, add it to a solution of p-toluenesulfonic acid (TsOH) in water.[17]
-
Add the acetonitrile solution of the amine to the diazotizing mixture and stir at room temperature for 20-30 minutes.
-
Upon completion (monitored by TLC), filter off the resin (if used).
-
Dilute the mother liquor with water and extract the product with dichloromethane (DCM).
-
Wash, dry, and concentrate the organic phase to yield the triazole intermediate.
Protocol 3.2.2: Final Coupling and Deprotection to Yield Ticagrelor
Rationale:
-
Final SNAr: The remaining chlorine atom on the triazolopyrimidine core is displaced by the primary amine of the difluorophenylcyclopropylamine side chain (3). An inorganic base like K₂CO₃ is sufficient for this step.
-
Deprotection: The acetonide protecting group on the cyclopentane diol is removed under acidic conditions to reveal the final Ticagrelor molecule.
| Reagents & Materials | M.W. | Eq. | Amount |
| Step F: Final Coupling | |||
| Triazole Intermediate | 471.01 | 1.0 | As required |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (3) | 169.18 | ~0.95 | |
| K₂CO₃ | 138.21 | ~2.0 | |
| Solvent (e.g., Acetonitrile) | 41.05 | - | |
| Step G: Deprotection | |||
| Protected Ticagrelor | 602.71 | 1.0 | |
| Hydrochloric Acid (conc.) | 36.46 | excess | |
| Solvent (e.g., Ethyl Acetate or DCM) | - | - |
Procedure:
Step F: Final Coupling
-
Dissolve the triazole intermediate in acetonitrile and add anhydrous K₂CO₃.
-
Add the cyclopropylamine side chain (3) and stir the mixture at room temperature for 2-3 hours.[17]
-
Monitor by HPLC. After completion, dilute with water and extract with DCM.
-
Combine the organic layers, wash with water, dry over Na₂SO₄, and concentrate to obtain the protected Ticagrelor intermediate.
Step G: Deprotection
-
Dissolve the protected intermediate in ethyl acetate.
-
Add concentrated hydrochloric acid and heat the mixture to 55-60°C. Stir until deprotection is complete (can take several hours to days, monitor by HPLC).[17]
-
Cool the reaction to room temperature. The product may precipitate.
-
Filter the crude product and purify by recrystallization from a suitable solvent system (e.g., Methanol/Water) to obtain high-purity Ticagrelor (1) .[12]
References
-
Cattaneo, M. (2011). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. PubMed. Available at: [Link]
-
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Hollopeter, G., et al. (2001). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. Available at: [Link]
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Price, M. J. (2010). P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Oxford Academic. Available at: [Link]
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ResearchGate. (n.d.). Signalling pathways upon platelet P2Y12 receptor activation. ResearchGate. Available at: [Link]
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Amisten, S., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed Central. Available at: [Link]
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Armstrong, D., et al. (2016). Ticagrelor: agonising over its mechanisms of action. Blood (ASH Publications). Available at: [Link]
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Hollopeter, G., et al. (2001). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. Available at: [Link]
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Venkat Rao, S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]
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Mundell, S. J., et al. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Portland Press. Available at: [Link]
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Shinde, G. B., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. Available at: [Link]
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Richter, J. M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
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ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. Available at: [Link]
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ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
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Application Notes & Protocols for the Industrial Scale Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Key Intermediate
4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9) is a critical chemical building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome.[2][3] The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate directly impact the production of this life-saving medication.
This document provides a comprehensive guide for the industrial-scale synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of specific reagents and conditions for large-scale production, and address critical process controls and safety considerations. The protocols described herein are designed to be self-validating systems, emphasizing robustness and reproducibility.
Physicochemical Properties & Safety Data
A thorough understanding of the material's properties and hazards is paramount for safe handling and process design.
| Property | Value | Source(s) |
| CAS Number | 145783-15-9 | [4][5] |
| Molecular Formula | C₇H₉Cl₂N₃S | [5][6] |
| Molecular Weight | 238.14 g/mol | [2][6] |
| Appearance | Yellow to yellowish-brown oily matter or solid; Light pink to dark brown liquid or semi-solid | [3] |
| IUPAC Name | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | [5][7] |
| Hazard Statement(s) | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. | [5] |
| Precautionary Statement(s) | P273: Avoid release to the environment. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [8] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature. | [3] |
Overview of Synthetic Strategies
Several synthetic routes to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine have been developed, primarily driven by the need for a cost-effective and scalable process for Ticagrelor manufacturing. The most prominent strategies originate from readily available pyrimidine precursors.
-
The Nitro-Reduction Pathway (Recommended for Industrial Scale): This is the most widely documented and industrially optimized route. It begins with 4,6-dihydroxy-2-mercaptopyrimidine and proceeds through S-alkylation, nitration, chlorination, and a final reduction of the nitro group. While early iterations used iron powder for the reduction, this method is less favored in modern industrial settings due to issues with metal waste and purification.[9][10] Catalytic hydrogenation or the use of alternative reducing agents like sodium dithionite offers a cleaner, more efficient process.[2][9]
-
The Aminomalonate Condensation Pathway: This alternative route involves the condensation of a substituted diethyl aminomalonate with urea to form a 2,4,6-trihydroxy-5-aminopyrimidine derivative.[10][11] This is followed by chlorination to yield a 2,4,6-trichloro-5-aminopyrimidine, which then reacts with propanethiol to selectively substitute the chlorine at the 2-position.[10][11] This method boasts a potentially shorter route but requires careful control of the selective substitution step.[10]
The following protocols will focus on the Nitro-Reduction Pathway , which is well-established and validated for large-scale production.
Recommended Industrial Synthesis Workflow
The following diagram provides a high-level overview of the recommended four-step synthesis process.
Caption: High-level workflow for the industrial synthesis of the target compound.
Detailed Synthesis Protocols
Causality Behind Experimental Choices: The selection of reagents and solvents is dictated by industrial constraints: cost, availability, safety, and ease of handling at scale. For instance, phosphorus oxychloride (POCl₃) is a standard, cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[10] The final reduction step via catalytic hydrogenation is chosen for its high efficiency, clean reaction profile, and avoidance of stoichiometric metal waste associated with methods like iron/acid reduction.[2][12]
Step 1: Synthesis of 4,6-Dihydroxy-2-(propylthio)pyrimidine
-
Reactor Setup: Charge a suitable jacketed glass-lined reactor with purified water and 4,6-dihydroxy-2-mercaptopyrimidine.
-
Base Addition: Under agitation, add a 10% aqueous solution of sodium hydroxide (NaOH) while maintaining the internal temperature between 20-30°C.[4][13] This deprotonates the hydroxyl and thiol groups, forming the more nucleophilic anions.
-
Alkylation: Add a solution of 1-bromopropane in methanol to the reactor.[4][13] The thiolate anion is a softer nucleophile than the oxyanions and will selectively attack the primary alkyl halide.
-
Reaction: Raise the temperature to 30-40°C and maintain for 11-13 hours.[4] Monitor the reaction for completion using a suitable in-process control (IPC) such as HPLC or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to 2-3 with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation: Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum to yield 4,6-dihydroxy-2-(propylthio)pyrimidine.
Step 2: Synthesis of 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine
-
Reactor Setup: Charge a reactor with glacial acetic acid. Cool the reactor jacket to maintain an internal temperature below 10°C.
-
Nitrating Mixture: Slowly add fuming nitric acid to the glacial acetic acid, ensuring the temperature does not rise excessively.[10][13] This forms the nitronium ion (NO₂⁺) electrophile.
-
Nitration: Add the 4,6-dihydroxy-2-(propylthio)pyrimidine from Step 1 in portions, maintaining a low temperature. The pyrimidine ring is activated towards electrophilic substitution by the two hydroxyl groups, directing the nitro group to the 5-position.
-
Reaction: Allow the reaction to proceed to completion as monitored by IPC.
-
Isolation: Quench the reaction by carefully adding the mixture to ice water. The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water, and dry.
Step 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
-
Reactor Setup: Charge the reactor with phosphorus oxychloride (POCl₃). This reagent serves as both the chlorinating agent and the solvent.
-
Substrate Addition: Under an inert nitrogen atmosphere, add the 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine from Step 2 in portions. The reaction is typically exothermic.
-
Reaction: Heat the mixture, often to reflux (around 100-120°C), for 3-4 hours or until IPC confirms the disappearance of the starting material.[9] A tertiary amine base like N,N-diisopropylethylamine or 2,6-lutidine may be added to neutralize the HCl byproduct and drive the reaction.[9][14]
-
Work-up: After cooling, the excess POCl₃ is carefully quenched, typically by slowly adding the reaction mixture to ice water. This must be done with extreme caution in a well-ventilated area due to the vigorous reaction of POCl₃ with water.
-
Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[9][15] Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.[9] Concentrate the organic layer under reduced pressure to obtain the crude product, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[15][16]
Step 4: Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
-
Reactor Setup: Charge a high-pressure autoclave with 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (the substrate from Step 3), a suitable solvent such as tert-butyl methyl ether or ethanol, and a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C).[2][12]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-5 bar).
-
Reaction: Heat the mixture to around 65°C and stir vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.[2] Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically after 4-6 hours).[2]
-
Work-up: Cool the reactor, release the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the palladium catalyst.
-
Isolation: Wash the filter cake with the solvent. Combine the organic phases. The solvent can be removed under reduced pressure to yield the final product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, often as an oil or semi-solid which can be crystallized from a suitable solvent like petroleum ether if a solid is required.[13]
Overall Chemical Transformation
The following diagram illustrates the structural changes through the synthetic sequence.
Caption: Key structural intermediates in the synthesis pathway.
Quantitative Data & Process Parameters
The following table outlines typical process parameters for a hypothetical 1 kg scale of the final product, assuming good yields.
| Step | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 4,6-Dihydroxy-2-mercaptopyrimidine (~0.9 kg) | 1-Bromopropane, NaOH | Water, Methanol | 30 - 40 | 11 - 13 | 85 - 95% |
| 2 | Intermediate 1 from Step 1 | Fuming Nitric Acid | Glacial Acetic Acid | < 10 | 2 - 4 | 90 - 98% |
| 3 | Intermediate 2 from Step 2 | Phosphorus Oxychloride (POCl₃) | POCl₃ (neat) | 100 - 120 | 3 - 5 | 80 - 90% |
| 4 | Intermediate 3 from Step 3 (1.1 kg) | H₂ (gas), Pd/C | tert-Butyl methyl ether | 60 - 70 | 4 - 6 | 90 - 97% |
In-Process Controls (IPCs) and Quality Assurance
To ensure reaction completion, minimize impurity formation, and guarantee the quality of the final product, rigorous analytical monitoring is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to track the consumption of starting materials and the formation of products at each stage.
-
Intermediate Characterization: While intermediates are often used directly in the next step, their identity and purity can be confirmed by techniques like ¹H-NMR and Mass Spectrometry (MS).[6][12]
-
Final Product Specification: The final product must meet stringent purity requirements (typically ≥98.0%).[1] A comprehensive Certificate of Analysis (CoA) should be generated, including:
-
Identity: Confirmed by ¹H-NMR and MS.
-
Purity: Assessed by HPLC.
-
Residual Solvents: Analyzed by Gas Chromatography (GC).
-
Conclusion
The industrial synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a well-optimized process that is crucial for the production of Ticagrelor. The recommended four-step nitro-reduction pathway, particularly when utilizing catalytic hydrogenation for the final step, represents a robust, scalable, and environmentally conscious approach. By implementing strict in-process controls and adhering to rigorous safety protocols, manufacturers can consistently produce this key intermediate to the high standards required by the pharmaceutical industry.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
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Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
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LookChem. (n.d.). Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]
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Application Notes and Protocols for the Chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine
An Application Note for the Synthesis of a Key Pharmaceutical Intermediate
Abstract
The conversion of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine to its dichloro analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8), is a critical transformation in synthetic organic chemistry. The resulting product is a high-value intermediate, notably in the manufacturing of the antiplatelet agent Ticagrelor.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, detailing the underlying chemical principles, a robust and validated laboratory protocol, and critical insights into reaction optimization and safety. We move beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a deeper understanding for reliable and scalable synthesis.
Mechanistic Insights and Theoretical Framework
The chlorination of hydroxypyrimidines is a cornerstone reaction in heterocyclic chemistry. Understanding the mechanism is paramount to achieving high yields and purity.
Tautomerism and Reactivity
The starting material, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, exists in tautomeric equilibrium with its more stable keto (pyrimidine-dione) form. The chlorination reaction effectively converts these keto-enol groups into chloro substituents. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[3][4]
The Role of Phosphorus Oxychloride (POCl₃) and Tertiary Amine
The reaction mechanism involves the activation of the pyrimidine's carbonyl oxygen by POCl₃. A tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is frequently added and plays a multifaceted role. It can act as an acid scavenger, neutralizing the HCl byproduct, or as a nucleophilic catalyst that forms a highly reactive Vilsmeier-Haack type intermediate with POCl₃, which then acts as the potent chlorinating species.[5][6]
The activated pyrimidine ring then undergoes nucleophilic attack by a chloride ion, leading to the substitution of the hydroxyl/oxo group. This process occurs twice to yield the final 4,6-dichloro product.
Influence of Ring Substituents
The pyrimidine ring is functionalized with three distinct groups that influence its reactivity:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the ring towards electrophilic attack but is crucial for activating the 4 and 6 positions for the desired nucleophilic substitution by making the carbon atoms more electrophilic.[1][7]
-
Propylthio Group (-SPr): This thioether group is generally stable under the reaction conditions and does not interfere with the chlorination process.[8]
-
Hydroxyl/Oxo Groups: These are the target functionalities for the chlorination reaction.
Caption: Generalized mechanism for the chlorination of a dihydroxypyrimidine using POCl₃.
Comparative Analysis of Chlorination Strategies
While POCl₃ is the reagent of choice, the specific conditions can be adapted for scale, safety, and efficiency. Traditional methods using excess POCl₃ as both reagent and solvent are being supplanted by more sustainable, solvent-free approaches.[3][9][10]
| Parameter | Method 1: Classical (Excess POCl₃) | Method 2: Modern (Solvent-Free) | Method 3: Target-Specific Literature |
| POCl₃ Stoichiometry | Large Excess (Solvent) | ~1.0 eq. per -OH group | ~5.0 eq. (Reagent) |
| Base | Tertiary Amine (e.g., N,N-dimethylaniline) | Pyridine (1.0 eq.) | DIPEA (~2.4 eq.) |
| Temperature | Reflux (~110°C) | 140–160°C | 110–115°C |
| Apparatus | Standard Glassware | Sealed, Pressure-Rated Reactor | Standard Glassware |
| Yield | Variable, often high | Generally >80-90%[11] | 87.5% Reported[12] |
| Pros | Well-established, simple setup | High atom economy, reduced waste, simple work-up | Specific, validated for the substrate |
| Cons | Large POCl₃ excess, hazardous quench, environmental burden[9] | Requires specialized high-pressure equipment | Still uses significant POCl₃ excess |
Detailed Laboratory Protocol
This protocol is adapted from a validated procedure and incorporates best practices for safety and reproducibility.[12]
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. | Notes |
| 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | C₇H₉N₃O₄S | 145783-13-7 | 247.23 | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 10025-87-3 | 153.33 | Chlorinating Agent. Highly Corrosive & Water-Reactive. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 7087-68-5 | 129.24 | Base. Corrosive and Flammable. |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Aqueous solution for washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Drying Agent |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Temperature probe and heating mantle
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Apparatus for vacuum distillation (optional, for POCl₃ removal)
-
Separatory funnel
-
Rotary evaporator
Critical Safety Precautions
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water in a strongly exothermic reaction, releasing toxic HCl gas.[3] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Quenching: The reaction quench is the most hazardous step. Never add water to the reaction mixture. Always add the reaction mixture slowly and in a controlled manner to a vigorously stirred vessel of ice-water.
Step-by-Step Procedure
-
Reaction Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (6.9 g, 28 mmol).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (15 g, ~9.1 mL, 98 mmol). Begin stirring to create a slurry.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (7.2 g, ~9.7 mL, 56 mmol) to the mixture. The addition may be exothermic; maintain the internal temperature below 25°C, using an ice bath if necessary.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 110-115°C.
-
Reaction Monitoring: Maintain the temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material indicates completion.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Work-up (Quenching): Prepare a separate large beaker with 100 mL of crushed ice and water, stirring vigorously. Slowly and carefully , pour the cooled reaction mixture into the ice-water. The rate of addition should be controlled to keep the quench temperature manageable.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with toluene (2 x 50 mL).
-
Washing: Combine the organic (toluene) layers. Wash successively with saturated sodium bicarbonate solution (50 mL), saturated brine (50 mL), and water (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, as a pale yellow oil.[12]
Caption: Experimental workflow for the chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Impure or wet reagents/glassware. 3. Insufficient amount of POCl₃ or base. | 1. Increase reaction time and confirm internal temperature is correct. 2. Ensure all reagents are pure and glassware is oven-dried. 3. Verify molar ratios of all reactants. |
| Dark, Tarry Residue | 1. Reaction temperature was too high, causing decomposition. 2. Vigorous, uncontrolled exotherm during base addition. | 1. Maintain strict temperature control. Do not exceed 115°C. 2. Add the base slowly and with cooling to manage the initial exotherm. |
| Low Yield | 1. Incomplete reaction. 2. Losses during aqueous work-up and extraction. 3. Product hydrolysis during a slow or warm quench. | 1. See "Incomplete Reaction" above. 2. Ensure efficient phase separation; perform a third extraction if necessary. 3. Perform the quench quickly and ensure the aqueous mixture remains cold. |
| Product is an Oily Substance | This is the expected outcome. The product is reported as a pale yellow oil.[12] | If purification is required, consider vacuum distillation or column chromatography on silica gel. |
Conclusion
The chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine is a robust and reproducible reaction that provides access to a vital building block for pharmaceutical synthesis. The protocol detailed herein, utilizing phosphorus oxychloride and N,N-diisopropylethylamine, offers a reliable pathway to the desired 4,6-dichloro product. Success hinges on careful control of reaction temperature and meticulous adherence to safety procedures, particularly during the handling and quenching of phosphorus oxychloride. By understanding the mechanistic principles and key experimental parameters, researchers can confidently execute and scale this important chemical transformation.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.
-
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Retrieved from [Link]
- Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
- Miller, R. B., & Frincke, J. M. (2002). Synthesis of chlorinated pyrimidines (U.S. Patent No. WO2002000628A2). Google Patents.
- ChemicalBook. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE synthesis.
- Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.
- Inventor Unknown. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Google Patents.
- ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Download Table].
- Inventor Unknown. (n.d.). Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. Google Patents.
-
Miller, R. B., & Frincke, J. M. (2001). Synthesis of chlorinated pyrimidines. Justia Patents. Retrieved from [Link]
-
Miller, R. B., & Frincke, J. M. (2001). Synthesis of chlorinated pyrimidines. European Patent Office. Retrieved from [Link]
- Atom Pharma. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE.
- BenchChem Technical Support Team. (2025). Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. BenchChem.
- Inventor Unknown. (n.d.). Synthesis process of 4, 6-dichloropyrimidine. Google Patents.
- Author Unknown. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Reddit User. (2025). Role of POCl3 and pyridine. Reddit.
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Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. PMC. Retrieved from [Link]
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
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Sharma, A., & Kumar, V. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]
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Application Notes and Protocols for the Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
Introduction: The Significance of 4,6-dichloro-5-amino-2-(propylthio)pyrimidine
The chemical compound 4,6-dichloro-5-amino-2-(propylthio)pyrimidine is a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Most notably, it serves as a key building block for Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attacks and strokes in patients with acute coronary syndrome.[1] The efficient and selective synthesis of this aminopyrimidine is therefore of paramount importance to the pharmaceutical industry. The reduction of its nitro precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is the pivotal chemical transformation to access this vital intermediate. This guide provides a detailed overview of established methodologies, step-by-step protocols, and the scientific rationale behind procedural choices for this crucial reduction reaction.
Reaction Overview: Transforming a Nitro Group into a Versatile Amine
The conversion of the electron-withdrawing nitro group (-NO₂) on the pyrimidine ring to an electron-donating amino group (-NH₂) dramatically alters the molecule's reactivity, enabling subsequent synthetic manipulations. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. The general reaction is depicted below:
Caption: General scheme for the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
The choice of reducing agent is critical and depends on factors such as cost, scalability, functional group tolerance, safety, and environmental impact. This document will explore three primary, industrially relevant methods: reduction with iron in acidic medium, reduction with sodium dithionite, and catalytic hydrogenation.
Comparative Analysis of Reduction Methodologies
Selecting the optimal reduction strategy requires a careful evaluation of the strengths and weaknesses of each approach. The following table summarizes the key characteristics of the most common methods employed for the synthesis of 4,6-dichloro-5-amino-2-(propylthio)pyrimidine.
| Method | Reducing Agent | Typical Solvents | Advantages | Disadvantages | Industrial Suitability |
| Bechamp Reduction | Iron (Fe) powder / Acetic Acid (AcOH) or HCl | Ethanol, Methanol, Water | Low cost, readily available reagents, high functional group tolerance.[2][3] | Generates large amounts of iron sludge, making work-up and purification difficult; can be exothermic.[4][5] | High, especially where cost is a primary driver. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | THF/Water, DMF/Water, Alcohols | Mild reaction conditions, metal-free, simple operation, high yield.[5][6] | Reagent can be unstable; reaction may require careful temperature control. | Very high, considered a green and efficient alternative.[5][7] |
| Catalytic Hydrogenation | H₂ gas / Pd/C or Pt/V/C catalyst | Ethyl Acetate, Methanol, MTBE | High efficiency and yield, clean reaction with minimal byproducts.[1][8] | Expensive catalysts (especially Platinum), requires specialized high-pressure equipment, potential for catalyst poisoning.[9] | High, particularly for large-scale, continuous processing where catalyst cost can be amortized. |
| Stannous Chloride Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Mild conditions, good for substrates with other reducible groups.[8][10] | Generates tin-based waste products which are environmentally problematic and difficult to remove from the API.[11] | Moderate, often avoided due to toxicity and waste concerns.[11] |
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory-scale synthesis. Researchers should perform their own optimization and safety assessments prior to any scale-up.
Protocol 1: Reduction using Iron Powder in Acetic Acid
This classic method, a variation of the Bechamp reduction, is valued for its cost-effectiveness. The mechanism involves the transfer of electrons from the metallic iron, which is oxidized, to the nitro group in a stepwise fashion under acidic conditions that provide the necessary protons.[2][12]
Materials:
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq)
-
Iron powder, fine grade (<325 mesh) (4.0 - 5.0 eq)
-
Glacial Acetic Acid (10-15 vol)
-
Methanol or Ethanol (5-10 vol)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Water
-
Brine
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq) in a mixture of methanol (or ethanol) and glacial acetic acid.[13]
-
With vigorous stirring, add the iron powder (4.0 - 5.0 eq) portion-wise. The addition may be exothermic, so maintain the temperature below 50-60°C using an ice bath if necessary.[14]
-
After the addition is complete, heat the reaction mixture to 60-65°C and stir for 2-4 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with the reaction solvent (methanol/ethanol) or an extraction solvent like ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
To the residue, add water and an extraction solvent (e.g., dichloromethane or ethyl acetate).[13]
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-amino-2-(propylthio)pyrimidine.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[15]
Protocol 2: Reduction using Sodium Dithionite
This method offers a milder, metal-free alternative. The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium from the dithionite ion.[6] The reaction proceeds via a single-electron transfer mechanism.[6]
Materials:
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Ethyl Acetate (for extraction)
-
Brine
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Separatory funnel
Procedure:
-
Dissolve the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq) in a suitable organic solvent such as THF or methanol in a round-bottom flask.[5]
-
In a separate beaker, prepare a solution of sodium dithionite (2.0 - 3.0 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound via an addition funnel over 30-60 minutes. The reaction can be exothermic; maintain the temperature at 20-30°C.[6]
-
Stir the resulting biphasic mixture vigorously at room temperature for 2-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add ethyl acetate to the funnel and separate the layers.
-
Extract the aqueous layer two additional times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by crystallization.[15]
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method. The reaction involves the use of hydrogen gas and a heterogeneous catalyst, typically palladium on carbon (Pd/C), to reduce the nitro group.[8]
Materials:
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
-
Ethyl Acetate or tert-Butyl methyl ether (MTBE)[1]
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with celite)
Procedure:
-
Charge a suitable hydrogenation reactor with 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine and the solvent (e.g., MTBE).[1]
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 65°C) for 4-8 hours.[1]
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, typically kept wet with solvent.
-
Wash the filter cake with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the product, which is often of high purity.
Workflow Visualization
Caption: Generalized experimental workflow for the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
Safety, Handling, and Analytical Monitoring
Safety Precautions:
-
Starting Material (4,6-dichloro-5-nitro-2-(propylthio)pyrimidine): This compound is classified as harmful if swallowed and toxic in contact with skin. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[16][17][18] It is also hazardous to the aquatic environment.[16] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Reagents: Handle all reagents according to their specific Safety Data Sheets (SDS). Iron powder can be flammable.[2] Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires specialized equipment and training.
-
Reaction Conditions: Be aware of potential exotherms, especially during the addition of reagents. Have an ice bath readily available for cooling.
Analytical Monitoring:
-
Reaction Progress: The reaction is best monitored by techniques that can distinguish the starting material from the product.
-
Thin Layer Chromatography (TLC): A rapid and effective method. The product amine is typically more polar than the starting nitro compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the starting material, product, and any intermediates or byproducts by their mass-to-charge ratio.[20][21]
-
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
The reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a well-established yet critical transformation in pharmaceutical synthesis. The choice between iron-based reduction, sodium dithionite, and catalytic hydrogenation depends on a balance of economic, environmental, and practical considerations. By understanding the underlying chemical principles and adhering to detailed, validated protocols, researchers can safely and efficiently produce the desired 4,6-dichloro-5-amino-2-(propylthio)pyrimidine, paving the way for the synthesis of life-saving medicines.
References
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-
Benchchem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Retrieved from
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- Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- ChemicalBook. (2025). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE - Safety Data Sheet.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Echemi. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Safety Data Sheets.
- Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
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- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Sn2+ reduction.
- Atompharma. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE.
- Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.
- ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....
- ACS Publications. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry.
- Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction.
- National Institutes of Health. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. PubChem.
- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 145783-14-8 Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.
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- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
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- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
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Application Notes & Protocols: The Strategic Utility of the 4,6-Dichloro-2-(propylthio)pyrimidine Scaffold in Modern Medicinal Chemistry
Abstract
The 4,6-dichloro-2-(propylthio)pyrimidine core is a highly versatile and synthetically valuable scaffold in medicinal chemistry. Its privileged structure is characterized by two reactive chlorine atoms, which serve as key anchor points for molecular elaboration through a variety of synthetic transformations. This guide provides an in-depth analysis of its primary application as a cornerstone intermediate in the synthesis of the antiplatelet drug Ticagrelor, and explores its broader utility as a foundational building block for the discovery of novel kinase inhibitors. We will detail field-proven protocols for key synthetic steps, explain the chemical rationale behind methodological choices, and present workflows that underscore the scaffold's strategic importance for researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionate number of bioactive compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, low-energy conformations. The pyrimidine ring is one such scaffold, forming the core of numerous approved drugs and natural products.[1]
The derivative, this compound, leverages this privileged core by incorporating two key features:
-
A 2-(Propylthio) Group: This group modulates the electronic properties and lipophilicity of the molecule, often contributing to target engagement and favorable pharmacokinetic profiles.
-
Reactive Chloro Substituents: The chlorine atoms at the C4 and C6 positions are excellent leaving groups, enabling facile and often regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of diverse functional groups, making the scaffold an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.
This guide will focus on the two primary contexts where this scaffold has proven indispensable: the industrial-scale synthesis of Ticagrelor and the exploratory development of kinase inhibitors.
Cornerstone Application: Synthesis of the P2Y12 Antagonist, Ticagrelor
The most prominent application of the this compound scaffold is in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][3] The synthesis relies on a nitrated precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) , which is subsequently reduced to the key amine intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9) .[4][5][6]
The strong electron-withdrawing effect of the nitro group at the C5 position significantly activates the C4 and C6 positions toward nucleophilic attack, a crucial feature exploited in the synthetic route.[7]
Caption: Synthetic pathway to Ticagrelor highlighting key intermediates.
Protocol 1: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
This protocol describes the chlorination of the diol precursor, a critical step in activating the pyrimidine ring. The procedure is adapted from established industrial processes.[2][8]
Causality: Phosphorus oxychloride (POCl₃) is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion. An aliphatic organic base may be added to facilitate the reaction.[2]
-
Materials:
-
5-Nitro-2-propylthiopyrimidine-4,6-diol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Toluene or other high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 5-nitro-2-propylthiopyrimidine-4,6-diol in toluene.
-
Carefully add phosphorus oxychloride (POCl₃) to the suspension. The addition is exothermic.
-
Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours.[9]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or HPLC.
-
Cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it into a stirred mixture of ice and water. Caution: Highly exothermic and releases HCl gas.
-
Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a pale yellow oil.[9]
-
| Property | Value | Reference |
| CAS Number | 145783-14-8 | [10] |
| Molecular Formula | C₇H₇Cl₂N₃O₂S | [10] |
| Molecular Weight | 268.12 g/mol | [10] |
| Appearance | Colorless to Dark Yellow Oil | [10] |
| Solubility | Chloroform, DMSO (Sparingly) | [10] |
Protocol 2: Reduction to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This protocol details the reduction of the nitro group to the essential primary amine, which will later participate in cyclization to form the triazole ring of Ticagrelor.
Causality: The reduction of an aromatic nitro group is a classic transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with a metal in acidic media, such as iron powder in acetic acid, is robust, scalable, and cost-effective.[7] An alternative method uses sodium dithionite, which is effective under milder, biphasic conditions.[5]
-
Materials:
-
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq)
-
Iron powder (Fe) (3-5 eq)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Charge a reaction flask with 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine and ethyl acetate.
-
Add glacial acetic acid to the mixture.
-
With vigorous stirring, add iron powder portion-wise, controlling the exothermic reaction with an ice bath if necessary.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with water and saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine, typically as a yellow or brown oil or solid.[4]
-
A Versatile Scaffold for Kinase Inhibitor Discovery
The pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[11] The this compound scaffold provides an excellent entry point for developing novel kinase inhibitors by allowing for systematic diversification at the C4 and C6 positions through modern cross-coupling chemistry.[12][13]
Caption: Diversification of the dichloropyrimidine scaffold for kinase inhibitor libraries.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for creating C-C bonds at one of the chloro positions, enabling the introduction of various aryl or heteroaryl groups. Microwave irradiation dramatically accelerates the reaction compared to conventional heating.[14]
Causality: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[15] For less reactive chloropyrimidines, a highly active catalyst like Pd(PPh₃)₄ and microwave heating are often necessary to achieve good yields in short times.[14][16]
-
Materials:
-
This compound (or a derivative) (1.0 eq, 0.5 mmol)
-
Aryl or heteroaryl boronic acid (1.1 eq, 0.55 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (3.0 eq, 1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (5 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
-
Procedure:
-
To a 10 mL microwave vial, add the dichloropyrimidine, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[14]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product. The regioselectivity often favors substitution at the C4 position.[16]
-
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond, a critical transformation for installing the diverse amine side chains often required for potent kinase inhibition.[17]
Causality: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction.[18] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Josiphos-type ligands) are necessary to facilitate the reductive elimination step, which is often the rate-limiting step, and to prevent catalyst decomposition.[19] A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine, forming the active nucleophile.[20]
-
Materials:
-
This compound (or a derivative) (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., XPhos or BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel (e.g., a Schlenk tube).
-
Add the dichloropyrimidine substrate and the anhydrous solvent.
-
Add the amine nucleophile.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Reaction Type | Typical Catalyst/Reagent | Base | Solvent | Temp (°C) | Yield Range (%) | Ref. |
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-120 | 60-95 | [14],[16] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | 50-90 | [19],[21] |
| SNAr (Amine) | None (thermal) | Et₃N, DIPEA | EtOH, IPA | 25-80 | 70-99 | [11] |
Conclusion
The this compound scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its utility is firmly established through its role in the industrial synthesis of Ticagrelor, where its specific reactivity profile is expertly exploited. Beyond this singular success, its structure serves as an ideal platform for diversification. The ability to perform selective and high-yielding cross-coupling and substitution reactions at its chloro-positions makes it a highly valuable starting point for generating libraries of novel compounds, particularly in the search for new kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this exceptional chemical building block.
References
- Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. (n.d.). Google Patents.
- Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (2014). Google Patents. US8859769B2.
-
The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (2015). Google Patents. CN103896857B.
-
4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. (n.d.). Atom pharma. Retrieved from [Link]
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]
-
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A Crucial Pharmaceutical Intermediate. (n.d.). Xiamen AmoyChem Co., Ltd. Retrieved from [Link]
-
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. (n.d.). PubChem. Retrieved from [Link]
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2015). Google Patents. CN104370806A.
- Process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. (2015). Google Patents. US20150152114A1.
-
Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9036–9051. Retrieved from [Link]
-
Process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. (2015). Justia Patents. Retrieved from [Link]
- Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (2014). Google Patents.
-
Unzue, A., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(43), 8697-8709. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Quintana, R., & van der Eycken, E. V. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(46), 20338-20353. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(11), 1785–1787. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Kumar, A., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 5(1), 194-199. Retrieved from [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6313–6326. Retrieved from [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2356–2363. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Taylor, S. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. Retrieved from [Link]
Sources
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
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- 7. Bot Verification [rasayanjournal.co.in]
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- 9. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. atompharma.co.in [atompharma.co.in]
- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI [mdpi.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Ticagrelor from 4,6-Dichloro-2-(propylthio)pyrimidine
Abstract
This document provides a detailed guide for the synthesis of Ticagrelor, a P2Y12 platelet inhibitor, commencing from the readily available starting material, 4,6-dichloro-2-(propylthio)pyrimidine. This application note is intended for researchers, chemists, and professionals in drug development and process chemistry. It outlines two prominent and validated synthetic strategies, offering in-depth, step-by-step protocols, mechanistic insights, and process optimization considerations. The causality behind experimental choices is explained to provide a framework for troubleshooting and adaptation. All protocols are designed to be self-validating, and key claims are supported by authoritative references from peer-reviewed literature and patents.
Introduction: Strategic Importance of Ticagrelor and the Pyrimidine Core
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used clinically to prevent thrombotic events in patients with acute coronary syndrome. Its complex molecular architecture, featuring a stereochemically rich cyclopentyl-diol side chain, a triazolopyrimidine core, and a fluorinated phenylthio ether, presents significant synthetic challenges.
The choice of This compound as a starting material is strategically sound. The two chlorine atoms at the 4- and 6-positions offer differential reactivity, allowing for sequential, regioselective nucleophilic aromatic substitution (SNAr). This differential reactivity is the cornerstone of the entire synthetic strategy, enabling the controlled and directional assembly of the complex Ticagrelor molecule. The propylthio group at the 2-position is a stable fixture of the final molecule, simplifying the overall synthetic design.
Overall Synthetic Strategy Overview
The synthesis can be broadly dissected into two key phases:
-
Construction of the Substituted Pyrimidine Core: This involves the sequential displacement of the two chlorine atoms on the starting pyrimidine ring with the required amine fragments.
-
Formation of the Triazolo Ring: This final step involves the cyclization of the vicinal diamine functionality to form the fused triazolo[4,5-d]pyrimidine core of Ticagrelor.
Below is a high-level workflow diagram illustrating the general synthetic logic.
Caption: High-level workflow for Ticagrelor synthesis.
Synthetic Route A: The Convergent Approach
This route is characterized by the initial reaction of the dichloropyrimidine with a pre-formed, stereochemically pure cyclopentyl diamine derivative. This is a highly convergent approach that installs the most complex stereocenter-containing fragment at an early stage.
Retrosynthetic Analysis (Route A)
The logic involves disconnecting the triazolo ring first, followed by the two C-N bonds at the pyrimidine core, leading back to the key fragments.
Caption: Retrosynthetic analysis of Ticagrelor.
Forward Synthesis Protocol (Route A)
Step 1: Synthesis of (1R,2R,3S,5R)-3-(7-chloro-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
This key step involves the selective displacement of one chlorine atom. The C4 position is generally more activated towards nucleophilic attack than the C6 position, although selectivity can be temperature-dependent.
-
Reaction Scheme:
-
This compound reacts with (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.
-
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Add a solution of (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol hydrochloride (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-6 hours).
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the monosubstituted intermediate.
-
-
Causality: DIPEA is used as a scavenger for the HCl generated during the SNAr reaction. It is sterically hindered, which minimizes potential side reactions with the starting material. The temperature is elevated to overcome the activation energy of the substitution, but kept below levels that might cause significant disubstitution.
Step 2: Synthesis of the Disubstituted Pyrimidine Diamine Intermediate
The second chlorine is displaced by the cyclopropylamine derivative.
-
Reaction Scheme:
-
The monosubstituted intermediate from Step 1 reacts with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
-
-
Protocol:
-
Dissolve the chloro-intermediate from Step 1 (1.0 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Add DIPEA (2.0 eq) followed by (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (1.2 eq).
-
Heat the reaction mixture to 80-90 °C for 12-18 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product is often carried forward to the next step without extensive purification.
-
-
Causality: A higher temperature and a more polar solvent (NMP) are required for this second substitution, as the electron-donating character of the first substituent partially deactivates the pyrimidine ring towards further nucleophilic attack.
Step 3: Triazolo Ring Formation to Yield Ticagrelor
This is an oxidative cyclization reaction.
-
Reaction Scheme:
-
The disubstituted diamine intermediate is treated with an acidic source of nitrite to form the triazole ring.
-
-
Protocol:
-
Dissolve the crude diamine from Step 2 in acetic acid at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours at the same temperature.
-
Quench the reaction by adding it to a cold aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ticagrelor.
-
-
Causality: The acidic medium protonates one of the amino groups, which is then diazotized by the in-situ generated nitrous acid (from NaNO2/AcOH). The resulting diazonium species is then attacked intramolecularly by the neighboring amino group, leading to cyclization and formation of the stable triazole ring.
Data Summary (Route A)
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | This compound, Chiral Amino-diol, DIPEA | Isopropanol | 60-70 | 85-92% |
| 2 | Chloro-intermediate, Difluorocyclopropylamine, DIPEA | NMP | 80-90 | 75-85% |
| 3 | Diamine intermediate, NaNO2, Acetic Acid | Acetic Acid | 0-10 | 90-97% |
Synthetic Route B: The Linear Approach
In this alternative strategy, the simpler amine, 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yloxy)ethan-1-ol, is introduced first, followed by the more complex cyclopropylamine fragment. This route often involves protecting groups for the diol functionality.
Forward Synthesis Protocol (Route B)
Step 1: Monosubstitution with Protected Amino-diol
-
Reaction Scheme:
-
This compound reacts with a protected version of the amino-diol, for instance, an acetonide-protected derivative.
-
-
Protocol:
-
Combine this compound (1.0 eq), the acetonide-protected amino-diol (1.05 eq), and potassium carbonate (K2CO3) (2.0 eq) in dimethylformamide (DMF).
-
Heat the mixture to 50-60 °C for 8-12 hours.
-
Cool, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry, and concentrate. Purify via column chromatography.
-
-
Causality: Using a protecting group like acetonide for the diol prevents potential side reactions and improves solubility in organic solvents. K2CO3 is a cost-effective inorganic base suitable for large-scale production.
Step 2: Second Substitution with Cyclopropylamine
-
Protocol:
-
This step is analogous to Step 2 in Route A. The chloro-intermediate from the previous step is reacted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and a base (DIPEA or K2CO3) in a high-boiling solvent like NMP or DMAc at elevated temperatures (90-110 °C).
-
Work-up is performed by aqueous wash and extraction.
-
Step 3: Triazolo Ring Formation
-
Protocol:
-
The resulting diamine is cyclized using sodium nitrite in acetic acid, as described in Route A, Step 3.
-
Step 4: Deprotection of the Diol
-
Protocol:
-
Dissolve the protected Ticagrelor precursor in a mixture of methanol and water.
-
Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid.
-
Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Neutralize the acid and extract the final product. Purify by recrystallization.
-
-
Causality: The acetonide is an acid-labile protecting group. The acidic conditions hydrolyze the ketal to reveal the free 1,2-diol of Ticagrelor.
Visualization of Route B
Caption: Step-wise workflow for the linear synthesis of Ticagrelor (Route B).
Conclusion and Process Considerations
Both Route A and Route B represent viable pathways for the synthesis of Ticagrelor from this compound.
-
Route A (Convergent): This route is often preferred in late-stage development and manufacturing. Introducing the complex, chiral side-chain early minimizes the number of steps performed on a valuable intermediate. However, it requires the synthesis of this complex fragment beforehand.
-
Route B (Linear): This route uses simpler, more readily available building blocks in the initial steps. The use of protecting groups adds steps to the overall synthesis (protection/deprotection), which can impact overall yield and process mass intensity. However, it can offer more flexibility in terms of intermediate purification.
The choice between these routes depends on factors such as the availability of starting materials, scalability, cost of goods, and the desired purity profile of the final Active Pharmaceutical Ingredient (API).
References
-
Teng, R. (2015). Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. Clinical Pharmacokinetics, 54(11), 1125–1138. [Link]
-
Storey, R. F. (2011). The P2Y12 receptor as a therapeutic target in cardiovascular disease. Platelets, 22(sup1), 1–8. [Link]
-
Zeng, Z., et al. (2020). An Improved and Scalable Process for the Preparation of Ticagrelor. Organic Process Research & Development, 24(10), 2269–2276. [Link]
4,6-Dichloro-2-(propylthio)pyrimidine reaction with cyclopropylamine derivatives
Application Notes & Protocols
Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-2-(propylthio)pyrimidine with Cyclopropylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Medicinal Chemistry
The reaction between this compound and cyclopropylamine derivatives is a cornerstone transformation in modern medicinal chemistry. This specific nucleophilic aromatic substitution (SNAr) is not merely an academic curiosity; it represents a critical step in the synthesis of high-value active pharmaceutical ingredients (APIs). Most notably, this reaction forms the backbone of the synthesis pathway for Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3]
The utility of this reaction stems from the unique combination of its components. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents.[4][5] The dichloro-substitution pattern at the 4 and 6 positions provides two reactive sites for sequential and regioselective functionalization.[6][7] The 2-(propylthio) group modulates the electronic properties of the ring and is a key feature in the final API's biological activity.
Furthermore, the incorporation of a cyclopropylamine moiety is a widely used strategy in drug design to enhance pharmacological profiles.[8][9] The strained three-membered ring imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[10][11] It can also improve metabolic stability, thereby enhancing a drug's bioavailability and half-life.[10] This guide provides a comprehensive overview of the underlying mechanism, a detailed operational protocol, and critical insights for successfully executing this pivotal reaction.
Reaction Mechanism: Understanding the SNAr Pathway
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the strong electron-withdrawing inductive effects of the two chlorine atoms at the C4 and C6 positions, making these sites highly electrophilic and susceptible to attack by nucleophiles.[6][7]
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the cyclopropylamine derivative attacks one of the electron-deficient carbons (C4 or C6) of the pyrimidine ring. This step is typically the rate-determining step.
-
Formation of a Meisenheimer Intermediate: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms.
-
Rearomatization: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, which is a good leaving group.
-
Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), quenches the protonated amine, regenerating the neutral product and forming a hydrochloride salt byproduct.[3][12]
Due to the symmetrical nature of the 4 and 6 positions on the starting pyrimidine, the initial monosubstitution can occur at either site, leading to the same product.
Detailed Experimental Protocol
This protocol describes the monosubstitution of this compound with a generic cyclopropylamine derivative. It is based on established procedures for the synthesis of Ticagrelor intermediates.[1][3][13]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask with magnetic stirrer |
| Cyclopropylamine derivative (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine) | Condenser and nitrogen/argon inlet |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous) | Thermometer/temperature probe |
| Tetrahydrofuran (THF) or Ethanol (anhydrous) | Heating mantle or oil bath |
| Ethyl acetate (for work-up) | Separatory funnel |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (saturated aqueous NaCl solution) | Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | High-Performance Liquid Chromatography (HPLC) system |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in an appropriate anhydrous solvent (e.g., Tetrahydrofuran, ~5-10 mL per gram of starting material).
-
Reagent Addition: Add the cyclopropylamine derivative (1.0-1.1 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base like triethylamine (1.5-2.0 eq).
-
Rationale: An excess of the base is used to effectively neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An anhydrous solvent is crucial to prevent side reactions with water.
-
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature, typically 50-60 °C.[13] Stir vigorously for the required duration, usually ranging from 12 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14]
-
TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). Visualize spots under UV light (254 nm). The product should have a different Rf value than the starting pyrimidine.
-
Endpoint: The reaction is considered complete upon the consumption of the limiting reagent (typically the dichloropyrimidine).
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure monosubstituted product.[13]
Analytical Characterization & Data
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides structural confirmation by showing characteristic peaks for the pyrimidine, propylthio, and cyclopropylamine moieties.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4][15]
-
HPLC: Used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water, with UV detection at ~254 nm.[14][16]
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Condition | Rationale / Notes |
| Solvent | THF, Ethanol, Acetonitrile | Choice depends on reactant solubility and boiling point. Must be anhydrous. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic base to quench HCl without competing in the SNAr reaction.[3] |
| Temperature | 50 - 80 °C | Balances reaction rate and potential for side-product formation. |
| Time | 12 - 24 hours | Monitored by TLC/HPLC for completion.[13] |
| Stoichiometry | ~1:1 (Amine:Pyrimidine) | Using a slight excess of amine (e.g., 1.1 eq) can help drive the reaction to completion. |
| Expected Yield | 75 - 90% | Yields are highly dependent on the specific substrates and purification method.[3][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated starting material. Ineffective base. | Increase reaction time and/or temperature. Check the purity of the dichloropyrimidine. Use freshly distilled, anhydrous base. |
| Low Yield | Mechanical losses during work-up/purification. Side reactions (e.g., disubstitution). Incomplete reaction. | Optimize extraction and purification steps. Avoid large excess of amine; add amine slowly. Ensure reaction has gone to completion before work-up. |
| Formation of Di-substituted Product | Use of excess cyclopropylamine. High reaction temperature or prolonged time. | Use a stoichiometry of ~1.0-1.1 equivalents of the amine. Maintain the recommended temperature and monitor closely. |
| Unexpected Byproducts | Presence of water in the reaction. Impurities in starting materials. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. Purify starting materials before use. Analyze by NMR/MS to identify impurities.[14] |
Safety and Handling
-
This compound: This compound and its derivatives can be irritants. The 5-amino derivative is classified as causing skin and serious eye irritation.[17] The 5-nitro precursor is harmful if swallowed and toxic in contact with skin.[18]
-
Cyclopropylamine: This is a flammable and corrosive liquid. It can cause skin irritation and sensitization.[19]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.[20]
References
-
Wang, L., Liu, J., et al. (2019). An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction. Pharmaceutical Chemistry Journal, 52(10), 813-819. [Link]
-
Reddy, G. O., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 6(1), 183. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Inno-Pharmchem.com. [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Wikipedia, The Free Encyclopedia. [Link]
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]
-
Rojas-Le-Fort, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(21), 7205. [Link]
- Google Patents. (2016).
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]
-
Richter, D. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(15), 3822-3825. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.com. [Link]
-
Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Eureka. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. xixisys.com. [Link]
-
Zhang, Y., et al. (2014). Synthesis of Ticagrelor Intermediate. Chemical Reagents, 36(7), 667-669. [Link]
-
ResearchGate. (2002). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Request PDF. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. National Center for Biotechnology Information. [Link]
- Google Patents. (2021).
-
ResearchGate. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. PDF. [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PDF. [Link]
-
N'guessan, A. K., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
-
Growing Science. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. growingscience.com. [Link]
-
Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15, 24. [Link]
-
ResearchGate. (2019). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PDF. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
RSC Publishing. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Advances. [Link]
-
LookChem. (n.d.). Cas 145783-15-9, 4,6-dichloro-2-propylthiopyrimidine-5-amine. lookchem.com. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
- 1. An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction - Wang - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. benchchem.com [benchchem.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 8. longdom.org [longdom.org]
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- 11. researchgate.net [researchgate.net]
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- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145783-14-8 Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine [xixisys.com]
- 19. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 20. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
Introduction: This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS No: 145783-15-9) via recrystallization. This compound is a critical intermediate in the synthesis of pharmaceuticals like Ticagrelor, an antiplatelet agent.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, providing explanations and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals upon cooling.
-
Question: My solution turned cloudy and formed an oily liquid at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystals to form properly. The resulting oil is a supersaturated liquid of your compound that is reluctant to crystallize.
-
Causality & Solution:
-
High Impurity Level: Significant impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic.
-
Action: Consider a pre-purification step, such as a quick filtration through a silica plug, before attempting recrystallization.
-
-
Solution is Too Concentrated: The solution is becoming supersaturated at a temperature where the compound is still molten.
-
Action: Re-heat the mixture to dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the concentration. Allow the solution to cool much more slowly to encourage proper crystal lattice formation.[3]
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound is simply too soluble even at lower temperatures.
-
Action: Select a solvent with a lower boiling point or use a solvent system where the compound is less soluble.
-
-
-
Issue 2: The purified crystals are colored (e.g., yellow, pink, or brown).
-
Question: The crude material is a brown solid, and after recrystallization, the crystals are still yellowish. How can I obtain a white or colorless product?
-
Answer: The color is due to the presence of highly conjugated impurities that absorb visible light. In the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a common precursor is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, which is often a yellow oil.[4][5] Residual starting material or colored byproducts from the nitro-group reduction can persist in the final product.
-
Causality & Solution:
-
Co-crystallization of Colored Impurities: The impurities have solubility characteristics similar to the desired product.
-
Action: Add a small amount of activated charcoal to the hot solution before filtration.[6] Activated charcoal has a high surface area and effectively adsorbs large, colored molecules.
-
Protocol: Add approximately 1-2% w/w of activated charcoal relative to your compound to the hot, dissolved solution. Swirl the flask for a few minutes. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. Then, allow the clear, hot filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.
-
-
-
Issue 3: No crystals form even after the solution has cooled to room temperature and in an ice bath.
-
Question: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
-
Answer: This is a common issue caused by either a non-supersaturated solution (too much solvent was used) or the need for nucleation to initiate crystal growth.[7]
-
Causality & Solution:
-
Solution is Not Supersaturated: If too much solvent was used during the dissolution step, the solution will not be saturated enough for crystallization to occur upon cooling.
-
Action: Gently heat the solution to evaporate some of the solvent.[3] Once the volume is reduced by 15-20%, allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or nucleus. Supersaturated solutions can be stable if no nucleation sites are available.
-
Action 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[7][8]
-
Action 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[8]
-
-
-
Issue 4: The final yield of purified crystals is very low.
-
Question: I successfully obtained pure crystals, but my recovery was only 30%. How can I improve the yield?
-
Answer: A low yield is typically due to using an excessive amount of solvent, premature crystallization during hot filtration, or washing the final crystals with too much or warm solvent.[7]
-
Causality & Solution:
-
Excess Solvent: The most common cause of low yield is using too much solvent to dissolve the crude material. Even in the cold, your compound has some solubility, and this portion will be lost in the mother liquor.
-
Action: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7] Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Product Loss During Transfers: Significant material can be lost during transfers, especially during hot filtration.
-
Action: To prevent premature crystallization in the funnel during hot filtration, pre-heat the funnel and the receiving flask with hot solvent vapor. After filtration, rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Improper Washing: Washing the collected crystals with room-temperature solvent or with too large a volume will dissolve some of your product.
-
Action: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[7]
-
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Since this compound has polar amine and pyrimidine groups but also a nonpolar propyl chain, a solvent of intermediate polarity or a mixed solvent system is often effective.
-
Systematic Approach:
-
Initial Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling points. Good candidates include methanol, ethanol, isopropanol, ethyl acetate, and acetonitrile. Methanol is a known solvent for this compound.[1]
-
Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) in which it is very soluble, and then add a "bad" solvent (like water) in which it is poorly soluble, dropwise, until the solution becomes cloudy. Re-heat to clarify and then allow to cool.
-
Safety: Always consult the Safety Data Sheet (SDS) for the solvents you are using.[9][10]
-
Solvent Selection Screening Guide (Illustrative)
| Solvent | Polarity | Expected Solubility (Room Temp) | Expected Solubility (Hot) | Comments |
|---|---|---|---|---|
| Heptane | Non-polar | Very Low | Low | Good for washing, may be a good "bad" solvent. |
| Toluene | Low | Low | Moderate | Potential single solvent, but high boiling point. |
| Ethyl Acetate | Intermediate | Low-Moderate | High | Good candidate for a single solvent. |
| Isopropanol | Polar | Moderate | High | Excellent candidate for a single solvent. |
| Ethanol | Polar | Moderate | Very High | Good "good" solvent for a mixed-solvent system. |
| Methanol | Very Polar | High | Very High | Likely too soluble for good recovery, but useful for dissolving and then adding an anti-solvent.[1] |
Q2: What is the expected appearance and melting point of pure 4,6-dichloro-2-(propylthio)pyrimidin-5-amine?
A2: Pure 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is typically a white to off-white solid.[11] The presence of color often indicates impurities. While a specific melting point is not consistently reported across all vendors, a sharp melting range is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Q3: What analytical techniques can I use to confirm the purity of my recrystallized product?
A3: Several techniques can assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. This is the industry-standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect any proton- or carbon-containing impurities.
-
Melting Point Analysis: As mentioned, a sharp melting range close to the literature value indicates high purity.
Experimental Protocol: Recrystallization
This protocol provides a general workflow. The optimal solvent and volumes should be determined by preliminary small-scale tests.
-
Dissolution:
-
Place the crude 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL).
-
Add a magnetic stir bar and a small portion of your chosen solvent (e.g., isopropanol, ~20 mL).
-
Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Use the minimum amount of solvent necessary.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow the boiling to subside.
-
Add a small amount of activated charcoal (e.g., 0.1 g).
-
Heat the mixture back to a gentle boil for 2-5 minutes with stirring.
-
-
Hot Filtration (Optional but recommended if charcoal or insoluble impurities are present):
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper, filtering into a clean, pre-warmed Erlenmeyer flask.
-
Filter the hot solution quickly to prevent premature crystal formation in the funnel.
-
Rinse the original flask with a small amount of hot solvent and pour it through the filter to recover all the product.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Break the vacuum and press the crystals firmly with a clean stopper or spatula to remove as much solvent as possible.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry. For best results, dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
-
Visualizations
Recrystallization Workflow Diagram
Caption: General experimental workflow for purification by recrystallization.
Troubleshooting Decision Tree: No Crystals Formed
Caption: Decision-making process when crystallization fails to initiate.
References
-
PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
-
Atompharma. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
Sources
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE | 145783-14-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine | 145783-15-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield and purity, and ensure the reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do impurities typically originate?
The most prevalent synthetic pathway to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a highly chlorinated pyrimidine precursor, such as 2,4,6-trichloropyrimidine, which is then selectively reacted with propanethiol.[1][2][3]
Impurities can arise from several sources:
-
Starting Materials: Purity of the initial 2,4,6-trichloropyrimidine is critical. Incomplete chlorination of its precursor, barbituric acid, can leave residual hydroxylated or partially chlorinated pyrimidines.[4][5]
-
Side Reactions: The high reactivity of the starting materials can lead to undesired side reactions, such as over-substitution, hydrolysis, or dimerization.
-
Reaction Conditions: Non-optimal temperature, pH, or stoichiometry can favor the formation of byproducts.
-
Workup and Purification: Inadequate quenching of reagents or inefficient purification methods can leave residual reactants and byproducts in the final product.[6][7]
Q2: What are the most common impurities I should be looking for?
Based on the typical synthesis route, you should be vigilant for the following impurities:
-
Isomeric Products: 2,6-Dichloro-4-(propylthio)pyrimidine and 2,4-Dichloro-6-(propylthio)pyrimidine can form due to the potential for substitution at different positions on the pyrimidine ring. The regioselectivity of the SNAr reaction on dichloropyrimidines is highly sensitive to substituents on the ring.[8]
-
Over-substitution Products: 4-Chloro-2,6-bis(propylthio)pyrimidine can be formed if the reaction is not carefully controlled, leading to the substitution of a second chlorine atom.
-
Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of the chloro groups, forming compounds like 4-Chloro-6-hydroxy-2-(propylthio)pyrimidine.[7][9]
-
Unreacted Starting Material: Residual 2,4,6-trichloropyrimidine is a common impurity if the reaction does not go to completion.
-
Oxidation Products: The propylthio group can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or during prolonged exposure to air.
Q3: How do these impurities affect my downstream applications?
The presence of even small amounts of these impurities can have significant consequences:
-
Reduced Yield and Purity: Impurities lower the overall yield and purity of the desired product, complicating purification and potentially leading to material loss.
-
Altered Reactivity: Isomeric and over-substituted impurities have different reactivity profiles, which can lead to the formation of undesired byproducts in subsequent synthetic steps.
-
Pharmacological and Toxicological Concerns: In drug development, even minor impurities can have different pharmacological or toxicological profiles, posing a safety risk.
-
Analytical Interference: Impurities can co-elute with the main product in chromatographic analyses, leading to inaccurate quantification and characterization.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.
Problem 1: My final product shows multiple spots on TLC or multiple peaks in HPLC/GC analysis.
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Action & Rationale |
| Incomplete Reaction | Analyze a sample of the reaction mixture by TLC or HPLC to check for the presence of the starting material (2,4,6-trichloropyrimidine). | Action: Increase the reaction time or slightly increase the temperature. Rationale: This will drive the reaction to completion, consuming the remaining starting material. |
| Formation of Isomers | Use a high-resolution analytical technique like HPLC-MS or GC-MS to identify the molecular weight of the impurity peaks. Isomers will have the same mass as the desired product. | Action: Optimize the reaction temperature. Lowering the temperature can often improve regioselectivity. Also, ensure the slow, controlled addition of propanethiol. Rationale: The formation of different isomers can be temperature-dependent. Slower addition maintains a low concentration of the nucleophile, favoring substitution at the most reactive site.[8] |
| Over-substitution | Look for peaks in the MS data corresponding to the addition of a second propylthio group. | Action: Use a precise stoichiometry of propanethiol (typically 1.0-1.1 equivalents). Avoid a large excess of the nucleophile. Rationale: Limiting the amount of propanethiol will minimize the chance of a second substitution reaction occurring. |
| Hydrolysis | Check for peaks in the MS data corresponding to the replacement of a chlorine atom with a hydroxyl group. | Action: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Dichloropyrimidines are sensitive to moisture, and hydrolysis is a common side reaction.[7] Excluding water is crucial for a clean reaction. |
Problem 2: The yield of my reaction is consistently low.
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Action & Rationale |
| Poor Quality Starting Material | Obtain a certificate of analysis for your 2,4,6-trichloropyrimidine or analyze it by GC to confirm its purity. | Action: Use high-purity starting material (≥98%). If necessary, purify the starting material by distillation or recrystallization. Rationale: Impurities in the starting material can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield. |
| Suboptimal Base or Solvent | Review the literature for the most effective base and solvent system for this specific SNAr reaction. | Action: Experiment with different bases (e.g., K₂CO₃, NaH, Et₃N) and solvents (e.g., THF, DMF, Acetonitrile). Rationale: The choice of base and solvent can significantly impact the reaction rate and yield by influencing the nucleophilicity of the thiol and the solubility of the reactants. |
| Product Loss During Workup | Analyze the aqueous layer after extraction to see if a significant amount of product is present. | Action: Optimize the extraction procedure. Adjust the pH of the aqueous layer to ensure the product is in its neutral form. Use a suitable organic solvent for extraction and perform multiple extractions. Rationale: Improper workup can lead to significant product loss. Ensuring the product is not ionized and using an efficient extraction solvent will maximize recovery. |
Problem 3: The isolated product is discolored (e.g., yellow or brown).
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Action & Rationale |
| Formation of Colored Byproducts | Analyze the product by HPLC with a diode array detector to see if the color corresponds to a specific impurity peak. | Action: Purify the product using column chromatography or recrystallization. Rationale: Colored impurities are often highly conjugated molecules formed from side reactions. These can usually be separated from the desired product by standard purification techniques. |
| Thermal Degradation | Check the reaction temperature and the temperature used for solvent removal. | Action: Avoid excessive heating during the reaction and workup. Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. Rationale: Pyrimidine derivatives can be thermally sensitive. High temperatures can cause decomposition and the formation of colored degradation products. |
| Residual Catalyst or Reagents | If a catalyst was used, check for its presence in the final product. | Action: Implement a more rigorous purification protocol, such as washing with a chelating agent solution or performing an additional filtration step. Rationale: Residual catalysts or their byproducts can be colored and need to be thoroughly removed. |
Visualizing the Synthesis and Impurity Formation
Main Synthesis Pathway
The desired reaction is the selective nucleophilic substitution at the C2 position of 2,4,6-trichloropyrimidine.
Caption: Main synthesis route for this compound.
Common Impurity Formation Pathways
This diagram illustrates the formation of common impurities from side reactions.
Caption: Formation pathways of common impurities during the synthesis.
Key Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis
This protocol provides a starting point for analyzing the purity of your this compound.
-
Sample Preparation: Dissolve approximately 1 mg of your sample in 1 mL of acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI+):
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Protocol 2: Bench-Scale Purification by Recrystallization
If your product contains minor impurities, recrystallization can be an effective purification method.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of solvents may be required.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
By carefully considering the potential sources of impurities and implementing these troubleshooting and purification strategies, you can significantly improve the quality of your this compound synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.
- XIAMEN MEDICAL COLLEGE. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap.
- Bayer Aktiengesellschaft. (1999). Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.
- ChemicalBook. (n.d.). 2,4,6-Trichloropyrimidine synthesis.
- Benchchem. (n.d.). 2,4,6-Trichloropyrimidine | 3764-01-0.
- XIAMEN MEDICAL COLLEGE. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Google Patents.
- Bayer Aktiengesellschaft. (1998). Process for preparing 2,4,6-trichloropyrimidine. Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.
- Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Hoechst Aktiengesellschaft. (1996). Process for the preparation of chloropyrimidines. Google Patents.
- Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
Sources
- 1. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 3. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Optimizing the Purity of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Welcome to the technical support center for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9), a critical intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this compound in their laboratory and scale-up operations. We will delve into the common impurities encountered during synthesis, provide detailed purification protocols, and offer guidance on analytical methods for purity assessment.
Troubleshooting Guide: Common Purity Challenges
This section addresses frequently encountered issues during the synthesis and purification of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.
Issue 1: Persistent Yellow or Brown Discoloration of the Final Product
Q: My final product of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a yellow to brown solid or oil, but I am aiming for an off-white to light pink crystalline solid. What is causing this discoloration, and how can I remove it?
A: Discoloration in the final product is a common issue and typically points to the presence of residual starting materials, intermediates, or side-products. The most likely culprit is the unreacted precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine . This nitro-intermediate has a distinct yellow color, and even trace amounts can impact the final product's appearance.
-
Causality: The final step in many synthetic routes is the reduction of the nitro group of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to an amine.[3][4] Incomplete reduction will lead to the carryover of this colored impurity into your final product.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Ensure the reduction reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitro-compound is no longer detectable.
-
Purification: If the impurity is still present after the reaction, it can be effectively removed through recrystallization or column chromatography. Due to the polarity difference between the nitro- and amino- groups, these methods are generally very effective.
-
Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC Analysis
Q: My TLC or HPLC analysis of the crude product shows multiple spots/peaks close to the main product. What are these likely to be, and how can I improve the selectivity of my purification?
A: The presence of multiple, closely-eluting impurities suggests byproducts with similar polarities to your target compound. These can arise from various stages of the synthesis.
-
Potential Impurities & Their Origins:
-
Incomplete Chlorination: If your synthesis involves a chlorination step of a dihydroxy-pyrimidine precursor, you may have mono-chloro or unreacted dihydroxy species present.
-
Side Reactions of the Propylthio Group: The thioether linkage can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone impurities. This is more likely if oxidative conditions are present during synthesis or workup.
-
Over-alkylation/Side reactions with the Amine: Although less common, side reactions involving the newly formed amine can occur if it is exposed to reactive reagents.
-
-
Troubleshooting & Optimization:
-
Recrystallization: A carefully selected solvent system for recrystallization can often resolve closely related impurities. Experiment with different solvents and solvent mixtures. A patent for a similar process describes the use of petroleum ether ("sherwood oil") as a crystallization solvent to achieve high purity.[5]
-
Column Chromatography: For challenging separations, column chromatography is the method of choice. A gradient elution method will likely be necessary to separate impurities with similar polarities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the synthesis to ensure high purity of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine?
A1: Based on common synthetic routes, the most critical step is the reduction of the nitro-intermediate. Ensuring complete conversion at this stage will significantly reduce the impurity profile of your crude product. Reaction temperature, catalyst selection (if applicable), and reaction time are key parameters to optimize and control.
Q2: What is the typical appearance of high-purity 4,6-dichloro-2-(propylthio)pyrimidin-5-amine?
A2: High-purity 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is typically a light pink to dark brown liquid or semi-solid.[3] Crystalline forms are often off-white to light pink.
Q3: Are there any known genotoxic impurities associated with the synthesis of this intermediate?
A3: The precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a potential genotoxic impurity due to the presence of the nitroaromatic moiety. Regulatory guidelines often require strict control of such impurities in the final active pharmaceutical ingredient (API).[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. The choice of solvent is critical and may require some optimization.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of your crude product in a small range of solvents of varying polarity (e.g., heptane, ethyl acetate, isopropanol, methanol). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. A mixture of solvents can also be effective. A published patent suggests the use of petroleum ether for crystallization.[5]
-
Dissolution: In a flask, dissolve the crude 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To induce further crystallization, you can cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Petroleum Ether, Heptane/Ethyl Acetate mixtures | To achieve good differential solubility for effective purification. |
| Cooling Rate | Slow cooling followed by an ice bath | Promotes the formation of larger, purer crystals. |
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine using silica gel column chromatography.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate). The exact gradient will depend on the impurity profile.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC-UV): This is the primary method for determining the purity of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine and quantifying impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can help identify impurities if they are present in sufficient quantities. The 1H NMR spectrum of the pure compound is expected to show signals for the propyl group protons and the amine protons.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.
Visualizations
Workflow for Purification of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Caption: Simplified pathway showing the formation of the target compound and potential impurities.
References
-
iChemical. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
LookChem. (n.d.). Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
-
ALB Technology. (n.d.). 145783-15-9 | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
- Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2941.
- Moorthy, K., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Journal of the Indian Chemical Society, 100(11), 101187.
Sources
- 1. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9 - iChemical [ichemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine(145783-15-9) 1H NMR spectrum [chemicalbook.com]
- 8. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS Number 145783-15-9 [klivon.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ticagrelor Intermediate
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of a key intermediate of Ticagrelor, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This guide is structured to provide in-depth, field-proven insights to troubleshoot and optimize your synthetic protocols, ensuring higher yields and process efficiency.
Troubleshooting Guide: Low Yield in the Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
This section addresses specific issues that can lead to low yields during the synthesis of the crucial cyclopropylamine intermediate.
Question 1: My overall yield for the multi-step synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is significantly lower than reported values. Which steps are the most common culprits for yield loss?
Several synthetic routes to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine have been reported, and yield can be attenuated at various stages. However, two of the most critical and often problematic steps are the diastereoselective cyclopropanation and the subsequent conversion of a carboxylic acid derivative to the primary amine.[1][2]
-
Diastereoselective Cyclopropanation: The formation of the cyclopropane ring with the correct stereochemistry is a pivotal step. Incomplete reaction, formation of diastereomeric impurities, and side reactions can significantly reduce the yield of the desired trans-isomer.
-
Hofmann or Curtius Rearrangement: The conversion of a cyclopropanecarboxylic acid or its derivative to the amine is another step where yield can be compromised. These reactions often involve sensitive intermediates and require careful control of reaction conditions to prevent the formation of byproducts.[1][2]
Question 2: I'm observing a low yield in the cyclopropanation step to form the trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate. What are the potential causes and how can I optimize this reaction?
Low yields in the cyclopropanation step can often be attributed to several factors related to the reagents, reaction conditions, and work-up procedure.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Explanation & Troubleshooting Strategy |
| Inefficient Ylide Formation | The reaction of dimethylsulfoxonium methylide with the acrylate precursor is a key step. Ensure that the sodium hydride used to generate the ylide is fresh and highly reactive. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the base. |
| Suboptimal Reaction Temperature | Temperature control is crucial. The initial ylide formation may require cooling, while the subsequent cyclopropanation might need to be performed at a specific temperature to ensure optimal conversion and selectivity. Monitor the reaction temperature closely and consider performing a temperature screening study to find the optimal conditions for your specific setup. |
| Presence of Water | Moisture can react with the strong base used for ylide formation and can also lead to unwanted side reactions. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Impure Starting Materials | Impurities in the (E)-3-(3,4-difluorophenyl)-2-propenoate starting material can interfere with the reaction. Ensure the starting material is of high purity, and consider recrystallization or chromatography if necessary. |
| Suboptimal Work-up Procedure | During the work-up, the desired product might be lost due to incomplete extraction or emulsion formation. Use a suitable organic solvent for extraction and consider a brine wash to aid in phase separation.[3] |
Experimental Protocol: Representative Cyclopropanation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.2 eq) portion-wise, maintaining the temperature below 25 °C.
-
Stir the resulting mixture for 1-2 hours at room temperature until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cool the ylide solution to 10-15 °C and add a solution of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylate.
Question 3: The conversion of the cyclopropanecarboxamide to the final amine via Hofmann rearrangement is giving me a poor yield. What are the key parameters to control in this step?
The Hofmann rearrangement is a powerful method for converting amides to amines, but it is sensitive to reaction conditions. Low yields can result from incomplete reaction, side reactions, or degradation of the product.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Explanation & Troubleshooting Strategy |
| Incorrect Stoichiometry of Reagents | The stoichiometry of the amide, sodium hydroxide, and sodium hypochlorite is critical. An excess of the halogenating agent can lead to the formation of N-haloamine impurities. Carefully control the amount of each reagent.[2] |
| Suboptimal Reaction Temperature | The Hofmann rearrangement is typically carried out at low temperatures to control the exothermic nature of the reaction and to prevent the degradation of the intermediate isocyanate. Maintain the reaction temperature, often between 0-5 °C, during the addition of reagents. |
| Inefficient Rearrangement | The rearrangement of the N-bromoamide to the isocyanate is a key step. Ensure adequate mixing and sufficient reaction time at the appropriate temperature to drive the reaction to completion. |
| Hydrolysis of the Isocyanate Intermediate | The isocyanate intermediate can be hydrolyzed back to the starting amide or to other byproducts if the reaction conditions are not carefully controlled. The subsequent hydrolysis to the amine should be performed under controlled pH and temperature. |
| Product Isolation Issues | The final amine product may be volatile or have some water solubility, leading to losses during work-up and extraction. Perform multiple extractions with a suitable organic solvent and consider techniques like salting out to improve recovery. |
Question 4: I am considering a Curtius rearrangement as an alternative to the Hofmann rearrangement. What are the potential pitfalls of this method?
The Curtius rearrangement, which proceeds through an acyl azide intermediate, is a viable alternative for the synthesis of the cyclopropylamine. However, it also has its own set of challenges.
Potential Pitfalls of the Curtius Rearrangement:
-
Hazardous Reagents: The use of sodium azide is a significant safety concern as it is highly toxic and potentially explosive.[1][2] Strict safety precautions must be followed when handling this reagent.
-
Incomplete Azide Formation: The conversion of the acyl chloride to the acyl azide must be complete to ensure a good yield in the subsequent rearrangement.
-
Premature Decomposition of the Acyl Azide: Acyl azides can be thermally unstable. The rearrangement step, which involves heating the acyl azide, must be carefully controlled to prevent explosive decomposition.
-
Side Reactions of the Isocyanate: Similar to the Hofmann rearrangement, the isocyanate intermediate can undergo side reactions if not trapped efficiently with a suitable nucleophile (e.g., water or an alcohol).
Frequently Asked Questions (FAQs)
Q1: What are some alternative, potentially safer, synthetic routes to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine that avoid hazardous reagents like sodium azide?
Yes, several alternative routes have been developed to improve the safety and efficiency of the synthesis. One notable approach involves a chiral resolution of a racemic mixture of the cyclopropylamine, which can circumvent the need for a stereoselective rearrangement. Another method utilizes a Hofmann degradation of a carboxamide, which avoids the use of azides.[2][4]
Q2: How can I effectively monitor the progress of these reactions to optimize reaction times and prevent byproduct formation?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for monitoring reaction progress.
-
TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of products.
-
LC-MS: Offers more detailed information, allowing for the identification of intermediates and potential byproducts by their mass-to-charge ratio. This can be particularly useful in troubleshooting unexpected results.
Q3: What are the common impurities I should look out for in the final (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine product?
Common impurities can include the cis-diastereomer of the product, unreacted starting materials or intermediates, and byproducts from side reactions.[][6] For example, in the Hofmann rearrangement, incompletely reacted N-haloamines or ureas can be potential impurities. It is crucial to have a robust analytical method, such as chiral HPLC, to determine the enantiomeric and diastereomeric purity of the final product.[4]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low yield in the synthesis of the Ticagrelor intermediate.
Caption: A flowchart for troubleshooting low yield in key synthetic steps.
References
- Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (Source: Google Search)
- Novel synthetic methodology for the synthesis of Ticagrelor - JOCPR. (Source: Google Search)
- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. (Source: Google Search)
-
An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction - ResearchGate. [Link]
- Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl)
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis - ResearchGate. [Link]
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Technical Support Center: Chlorination of Pyrimidine Derivatives
Welcome to the technical support center for the chlorination of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls associated with this critical synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments. Our focus is not just on what to do, but why you're doing it, grounding our advice in mechanistic principles and field-proven experience.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental problems, providing insights into the underlying causes and offering robust solutions to mitigate common side reactions.
Question 1: My reaction is complete, but upon aqueous workup, my yield of the desired chloropyrimidine is significantly lower than expected. TLC analysis shows a new, more polar spot that corresponds to my starting hydroxypyrimidine. What is happening?
Answer: This is a classic case of hydrolysis , where the newly installed chloro group is being replaced by a hydroxyl group, reverting it to the starting material or a related pyrimidone. Chloropyrimidines are susceptible to nucleophilic substitution, and water is a potent nucleophile, especially under certain pH conditions.
Causality & Mechanism: The pyrimidine ring is electron-deficient, which activates the C-Cl bond towards nucleophilic attack. During aqueous workup, particularly if the pH is not carefully controlled or if the temperature increases, water can attack the carbon atom bearing the chlorine. This is often accelerated in either strongly acidic or basic conditions.[1][2] The rate of hydrolysis can be highly dependent on the position of the chlorine atom; for instance, in some bis-pyrrolidinyl pyrimidines, the 2-chloro isomer hydrolyzes thousands of times faster than the 6-chloro isomer in strong acid.[1][2]
Troubleshooting & Prevention Protocol:
-
Controlled Quenching: The most critical step is to manage the highly exothermic hydrolysis of excess phosphorus oxychloride (POCl₃).[3]
-
Cool the reaction vessel in an ice bath before quenching.
-
Employ a "reverse quench": Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of ice and water or a cold, buffered aqueous solution (e.g., sodium bicarbonate, sodium acetate).[3] This keeps the temperature low and dilutes the reagents rapidly.
-
Never add water directly to the bulk reaction mixture at high temperatures. This can cause a violent, uncontrolled exotherm, leading to decomposition and significant hydrolysis of the product.[3]
-
-
pH Control: After quenching, immediately adjust the pH of the aqueous solution. For many chloropyrimidines, a neutral to slightly basic pH (7-9) is optimal for extraction to prevent acid-catalyzed hydrolysis.[4][5] Use a saturated solution of Na₂CO₃ or NaHCO₃ for neutralization.
-
Minimize Exposure Time: Do not leave the chloropyrimidine in the aqueous phase for extended periods. Proceed with extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) as soon as the quench and neutralization are complete.
Question 2: I am trying to synthesize a mono-chlorinated pyrimidine from a dihydroxypyrimidine, but my mass spectrometry and NMR data show a mixture of mono- and di-chlorinated products. How can I improve the selectivity?
Answer: You are encountering an over-chlorination issue. This typically occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled. The two hydroxyl groups on your pyrimidine may have different reactivities, but with excess reagent and high temperatures, both can be converted.
Causality & Influencing Factors:
-
Excess Reagent: Using a large excess of POCl₃ is a primary cause of over-chlorination. While historically used to drive reactions to completion, it makes controlling selectivity difficult.[4][6]
-
High Temperature & Long Reaction Times: Forcing conditions will eventually lead to the chlorination of less reactive hydroxyl groups.
-
Catalyst: Tertiary amine bases (e.g., pyridine, N,N-dimethylaniline), often added to facilitate the reaction, can also increase the rate of the second chlorination if not used judiciously.[7]
Optimization Protocol for Selectivity:
-
Stoichiometry Control: This is the most effective solution. Use an equimolar amount of POCl₃ relative to the hydroxyl group you intend to chlorinate.[4] For large-scale preparations, this approach is not only more selective but also safer and more environmentally friendly, as it minimizes the quenching exotherm and reagent waste.[3][8]
-
Temperature Management: Start at a lower temperature and slowly increase it, monitoring the reaction progress by TLC or LC-MS. Often, a significant difference in the activation energy for the first and second chlorination allows for a temperature window where mono-chlorination is favored.
-
Solvent-Free Conditions: A highly effective modern approach is to run the reaction solvent-free in a sealed reactor with equimolar POCl₃ and one equivalent of a base like pyridine.[4][5] This method often gives high yields and clean conversions at temperatures around 140-160 °C for 2 hours.[4]
| Parameter | Traditional Method | Optimized Method for Selectivity |
| POCl₃ Stoichiometry | Large Excess (often used as solvent) | 1.0 - 1.2 equivalents per -OH group |
| Temperature | Reflux (105-110 °C) | Controlled, often 140-160 °C (sealed) |
| Solvent | None (POCl₃ is solvent) or high-boiling | None (Solvent-free) |
| Workup | High-risk quench of large excess POCl₃ | Safer quench of minimal residual reagent |
Question 3: During my chlorination using POCl₃ in DMF, I isolated a product with an unexpected aldehyde group (+28 amu by mass spec, singlet around 9-10 ppm in ¹H NMR). What is this side reaction?
Answer: You have inadvertently triggered a Vilsmeier-Haack formylation . This is a well-known side reaction that occurs when using phosphorus oxychloride (POCl₃) in the presence of N,N-disubstituted formamides like N,N-dimethylformamide (DMF).
Causality & Mechanism: POCl₃ reacts with DMF to form the Vilsmeier reagent, a highly electrophilic chloroiminium species [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. If your pyrimidine ring has an activated, electron-rich position (often C5), this reagent can act as an electrophile, leading to the introduction of a formyl (-CHO) group after hydrolysis during workup.[9][10] This reaction competes with the desired chlorination of the hydroxyl group. Even if DMF is used as a catalyst instead of a solvent, this side reaction can occur, especially with extended heating.[9]
Caption: A logical workflow for troubleshooting common issues in pyrimidine chlorination.
References
- Hunds, A. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724.
-
Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]
-
Zvilichovsky, G., & Brown, D. J. (1972). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. The Journal of Organic Chemistry, 37(11), 1871–1876. [Link]
-
Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]
-
Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere, 358, 142189. [Link]
-
Orazov, A. Y., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104. [Link]
-
Li, J., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances. [Link]
-
Cowden, W. B., & Jacobsen, N. W. (1979). Pyrimidine N-Oxides. 11* The Synthesis of Some Amino- and Imino-pyrimidine N-Oxides. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
-
Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181. [Link]
-
Ochiai, E. (1990). Pyrimidine N-Oxides: Syntheses, Structures, and Chemical Properties. Journal of Heterocyclic Chemistry, 27(S1), 37-50. [Link]
- Jones, T. H. (2004). Synthesis of chlorinated pyrimidines. U.S. Patent Application No. 10/243,627.
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Lindh, J., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(7), 11920-11927. [Link]
-
Thieme Chemistry. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 14(01), 0001-0001. [Link]
-
Lindh, J., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate. [Link]
-
Ukraintsev, I. V., et al. (2020). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. [Link]
-
Wang, G., et al. (2015). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 80(10), 5224-5231. [Link]
-
Orazov, A. Y., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ResearchGate. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
-
Various Authors. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]
-
Maji, B. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(12), 1475-1484. [Link]
-
ResearchGate. (n.d.). Pyrimidine ring opening mechanism. ResearchGate. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
4,6-Dichloro-2-(propylthio)pyrimidine stability and storage conditions
Welcome to the technical support guide for 4,6-Dichloro-2-(propylthio)pyrimidine (CAS No. 145783-15-9). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Ticagrelor, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1][2][3]
This guide provides in-depth information on storage, stability, and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, the compound should be stored at 2-8°C in a refrigerator.[4] It is crucial to keep it in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: The Safety Data Sheet (SDS) I received recommends room temperature storage. Why is refrigeration suggested here?
While some suppliers suggest room temperature storage for shorter periods,[1] our recommendation for 2-8°C is based on a comprehensive analysis of the molecule's structure to minimize the risk of degradation over extended periods. The thioether and dichloropyrimidine moieties are susceptible to slow degradation, which is decelerated at lower temperatures.
Q3: Is this compound sensitive to light or air?
Yes, it is sensitive to both. The dichloropyrimidine ring can undergo photolytic degradation.[5] The propylthio group is susceptible to oxidation by atmospheric oxygen, which can form the corresponding sulfoxide or sulfone.[6][7] Therefore, storage in a dark place and under an inert atmosphere is critical.[1]
Q4: What solvents are recommended for dissolving this compound?
It is soluble in methanol and can be dissolved in various organic solvents like dichloromethane, chloroform, and ethyl acetate.[1][8] However, be aware that a related compound, 4,6-Dichloro-5-nitro-2-propylthiopyrimidine, is reported to be unstable in DMSO, suggesting that DMSO may not be a suitable solvent for long-term storage of solutions of the title compound.[8][9]
Q5: What are the main hazards associated with this compound?
This compound is harmful if swallowed and can cause skin and serious eye irritation.[5][10][11] It is also important to prevent its release into the environment as it may have long-lasting harmful effects on aquatic life.[5][6] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][11]
In-Depth Stability Profile
The stability of this compound is influenced by its chemical structure, which contains two reactive chlorine atoms on the pyrimidine ring and a propylthio (thioether) group. These functional groups are the primary sites for potential degradation.
Hydrolysis
The chlorine atoms attached to the pyrimidine ring are susceptible to nucleophilic substitution, particularly by water (hydrolysis). Chloropyrimidines can be sensitive to moisture, leading to the formation of corresponding hydroxypyrimidine derivatives.[9] This reaction is accelerated by the presence of acids or bases.
-
Mechanism: The electron-deficient pyrimidine ring makes the carbon atoms attached to the chlorine atoms electrophilic and thus prone to attack by water.
-
Prevention: To mitigate hydrolysis, it is essential to store the compound in a dry environment. Use of a desiccator for storage and ensuring that all solvents and equipment are anhydrous before use are best practices. The container should be tightly sealed to prevent moisture ingress from the atmosphere.[6][7]
Oxidation
The thioether group (-S-CH₂CH₂CH₃) is susceptible to oxidation. Common oxidizing agents, and even atmospheric oxygen over time, can oxidize the sulfur atom to form a sulfoxide and, with further oxidation, a sulfone.[6][7]
-
Mechanism: The sulfur atom's lone pair of electrons can be attacked by electrophilic oxygen species.
-
Consequences: The formation of sulfoxide and sulfone impurities can alter the compound's reactivity and may lead to undesired side products in subsequent synthetic steps.
-
Prevention: Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidation.[1] This minimizes its exposure to atmospheric oxygen.
Photodegradation
Chloropyrimidines can be sensitive to UV light. Photochemical reactions can lead to the cleavage of the carbon-chlorine bond, potentially forming radical species or leading to substitution reactions with solvent or other molecules.[5]
-
Mechanism: UV irradiation can excite the molecule to a state where the C-Cl bond is weakened and can break either homolytically or heterolytically.
-
Prevention: To prevent photodegradation, the compound should always be stored in an opaque or amber-colored vial to protect it from light.[4] Experiments should be conducted in a way that minimizes exposure to direct light.
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in LC-MS or NMR analysis of a stored sample. | 1. Hydrolysis: Exposure to moisture. 2. Oxidation: Exposure to air. 3. Photodegradation: Exposure to light. | 1. Check storage conditions. Ensure the container is tightly sealed and stored in a dry environment. 2. Purge the container with an inert gas (N₂ or Ar) before sealing. 3. Store in an amber vial or wrap the container in foil to protect from light.[4] |
| Low or inconsistent yields in reactions. | 1. Degraded starting material: Purity of the compound has decreased over time. 2. Reaction with impurities: The compound may be reacting with trace amounts of water or other nucleophiles in the reaction mixture. | 1. Before use, verify the purity of the compound using a suitable analytical technique (e.g., NMR, LC-MS). If impurities are detected, consider repurification (e.g., recrystallization or column chromatography) if feasible. 2. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. |
| Formation of unexpected byproducts. | 1. Side reactions due to impurities: Oxidized (sulfoxide/sulfone) or hydrolyzed forms of the starting material may participate in the reaction. 2. High reactivity: The dichloropyrimidine moiety is highly reactive towards various nucleophiles.[10] | 1. Confirm the purity of the starting material. 2. Carefully control reaction conditions (temperature, stoichiometry, addition rate of reagents) to minimize side reactions. The reactivity of the chloro groups can be influenced by other substituents and reaction conditions. |
| Compound appears discolored (e.g., yellow or brown). | Degradation: Over time, slight degradation can lead to the formation of colored impurities. | While slight discoloration may not always significantly impact reactivity for some applications, it is an indicator of degradation. For sensitive reactions, using freshly purchased or repurified material is advisable. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: A decision-making workflow for troubleshooting experiments.
Summary of Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[4] | Slows down potential degradation reactions (hydrolysis, oxidation). |
| Atmosphere | Inert (Nitrogen or Argon)[1] | Prevents oxidation of the propylthio group to sulfoxide/sulfone.[6][7] |
| Light | Protect from light (Amber/Opaque Vial)[4] | Prevents photolytic degradation of the chloropyrimidine ring.[5] |
| Moisture | Keep Tightly Sealed and Dry | Prevents hydrolysis of the chloro groups.[9] |
| Handling | Use in a well-ventilated fume hood with appropriate PPE.[6] | The compound is hazardous (irritant, harmful if swallowed).[5][10][11] |
By adhering to these guidelines, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
-
PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 145783-15-9 | Product Name : 4,6-Dichloro-2-propylthiopyrimidine-5-amine. Retrieved from [Link]
-
Atom Pharma. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Retrieved from [Link]
- Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 2720-2723.
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
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- 2. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]
- 4. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | 145783-15-9 | Benchchem [benchchem.com]
- 5. Photochemistry of 2-chloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
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- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Process Optimization for the Industrial Production of Ticagrelor
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of Ticagrelor. The guidance herein is structured to not only provide solutions to common experimental challenges but also to explain the underlying chemical principles, empowering users to proactively optimize their synthetic processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the multi-step synthesis of Ticagrelor.
Q1: We are observing a significant amount of byproducts during the synthesis of Ticagrelor. What are the most common impurities and how can we mitigate their formation?
A1: Byproduct formation is a critical challenge in Ticagrelor synthesis. The primary sources of impurities are side reactions during the formation of key intermediates and the final coupling step, as well as degradation of the final product.[1] Common impurities include oxidation products, S-dealkylation and N-dealkylation byproducts, and diastereomers.[1][2]
Mitigation Strategies:
-
Inert Atmosphere: The thioether linkage in Ticagrelor is susceptible to oxidation.[1] Conducting reactions, particularly the final coupling and purification steps, under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of sulfoxide impurities.
-
Control of Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to the formation of various impurities. Careful temperature monitoring and control are crucial throughout the synthesis.
-
pH Control During Workup: The stability of Ticagrelor and its intermediates is pH-dependent. During aqueous workups, maintaining the pH within a specific range can prevent the degradation of the desired product.[3]
-
High-Purity Starting Materials: The purity of your starting materials and intermediates directly impacts the purity of the final product. Ensure that all reagents and intermediates meet the required specifications before use.
Q2: Our final Ticagrelor product exhibits inconsistent crystalline form. How can we control the polymorphism?
A2: Ticagrelor is known to exist in multiple polymorphic forms, with Form II being the most stable and desirable for pharmaceutical formulations.[4] The final crystallization step is critical for obtaining the correct polymorph.
Key Parameters for Polymorph Control:
| Parameter | Recommendation | Rationale |
| Solvent System | A mixture of acetonitrile and isopropyl alcohol is often effective.[5] | The solvent system influences the nucleation and growth of specific crystal habits. |
| Cooling Rate | A slow and controlled cooling rate is generally preferred. | Rapid cooling can lead to the formation of less stable polymorphs or an amorphous product. |
| Seeding | Seeding with pure Form II crystals can direct the crystallization towards the desired polymorph. | Seeding provides a template for crystal growth, ensuring the formation of the thermodynamically stable form. |
| Agitation | Consistent and controlled agitation is necessary. | Proper mixing ensures homogenous temperature and concentration gradients, leading to uniform crystal growth. |
Q3: We are struggling with the chiral purity of our (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate. What are the best practices for its resolution?
A3: The stereochemistry of this intermediate is crucial for the pharmacological activity of Ticagrelor.[6] Chiral resolution via diastereomeric salt formation is a common and effective method.
Recommended Resolving Agent: (R)-(-)-Mandelic acid is a widely used and effective resolving agent for this intermediate.[7]
Critical Process Parameters for Resolution:
-
Solvent: Methanol is a suitable solvent for the crystallization of the diastereomeric salt.
-
Temperature: The crystallization should be performed at a controlled temperature, with a final cooling step to maximize the yield of the desired diastereomer.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine should be carefully optimized to ensure efficient resolution.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific, critical stages of the Ticagrelor synthesis.
Guide 1: Synthesis of the Triazolopyrimidine Core
The formation of the triazolopyrimidine core via diazotization and cyclization is a key step that can be prone to side reactions.
Problem: Low yield and formation of impurities during the diazotization-cyclization step.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Harsh acidic conditions | Utilize a milder and safer diazotizing agent such as a resin-bound nitrite ("Resin-NO2").[3][8] | Traditional methods using sodium nitrite in acetic acid can lead to deprotection of acid-labile groups and the formation of various byproducts. Resin-bound reagents offer a more controlled and localized reaction, minimizing side reactions in the bulk solution.[3][8] |
| Formation of nitrosamine impurities | Avoid the use of tertiary amines in the presence of nitrites. If unavoidable, perform a thorough risk assessment and implement appropriate purification steps.[9] | Secondary and tertiary amines can react with nitrous acid (formed from nitrites in acidic conditions) to generate carcinogenic nitrosamines.[9] |
| Incomplete reaction | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC). Ensure efficient stirring to overcome any mass transfer limitations. | Incomplete conversion of the starting material will necessitate challenging purification steps later in the synthesis. |
Experimental Protocol: Diazotization using Resin-NO2 [3]
-
To a stirred solution of p-toluenesulfonic acid in water, add the resin nitrite and stir for 10-15 minutes.
-
Add a solution of the aminopyrimidine intermediate in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature for 20-30 minutes, monitoring for completion by TLC.
-
Upon completion, filter off the resin and wash with dichloromethane.
-
The combined filtrate and washings contain the desired triazolopyrimidine product.
Guide 2: Final Coupling Reaction
The coupling of the triazolopyrimidine core with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is the final key bond-forming step.
Problem: Low yield and/or formation of diastereomeric impurities in the final coupling step.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal base | Anhydrous potassium carbonate is an effective and economical choice.[3][8] While organic bases like triethylamine or DIPEA can be used, they may require longer reaction times.[3] | The choice of base is critical for activating the amine nucleophile without causing side reactions. Inorganic bases can often be more easily removed during workup. |
| Inappropriate solvent | Acetonitrile is a suitable solvent for this reaction.[3] | The solvent should be inert to the reaction conditions and provide good solubility for both reactants. |
| Epimerization of the cyclopropylamine intermediate | Ensure that the reaction is carried out at a controlled, moderate temperature (e.g., 25-30°C).[3] | Elevated temperatures can potentially lead to epimerization at the stereocenters of the cyclopropylamine, resulting in the formation of diastereomeric impurities. |
| Presence of moisture | Use anhydrous solvents and reagents to minimize water content in the reaction mixture. | Water can compete with the amine nucleophile and hydrolyze the activated triazolopyrimidine intermediate, reducing the overall yield. |
Part 3: Analytical Methodologies
Accurate and robust analytical methods are essential for monitoring reaction progress and ensuring the quality of intermediates and the final product.
Method 1: HPLC Purity Assay of Ticagrelor
This method is suitable for determining the purity of Ticagrelor and quantifying process-related impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4) and methanol or acetonitrile.[10][11] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 256 nm[10] |
| Column Temperature | Ambient or controlled at 25°C[12] |
Method 2: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of Ticagrelor and its chiral intermediates.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., CHIRALPAK IA)[13] |
| Mobile Phase | A mixture of n-hexane, methanol, ethanol, and acetic acid (e.g., 800:100:100:1 v/v/v/v).[13] |
| Flow Rate | 0.8 mL/min[13] |
| Detection | UV at 255 nm[13][14] |
| Column Temperature | 30°C[13] |
Part 4: Visualizations
Diagram 1: Simplified Synthetic Pathway of Ticagrelor
Caption: A simplified overview of the key bond-forming steps in the synthesis of Ticagrelor.
Diagram 2: Troubleshooting Logic for Low Yield in Final Coupling
Caption: A decision tree for troubleshooting low yield in the final coupling reaction.
References
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Sadou Yaye, H., et al. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems. [Link]
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Sadou Yaye, H., et al. (2014). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 98, 204-211. [Link]
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Kakde, R., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237. [Link]
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Reddy, B. M., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Iranian Chemical Society, 14(10), 2235-2243. [Link]
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Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]
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Shimpi, N. A., et al. (2016). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]
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CORE. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. [Link]
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Guntupalli, S., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 326-336. [Link]
-
Parida, A. K., et al. (2017). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 10(9), 2965-2970. [Link]
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QTanalytics. (2022). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. [Link]
- Google Patents. (2016).
- Google Patents. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
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Eureka | Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link]
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Research and Reviews. (2021). Analytical Method Development and Validation of Ticagrelor. [Link]
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Narware, J., et al. (2018). RP-HPLC and UV Spectrophotometric Methods for Estimation of Ticagrelor in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Education and Research, 7(4), 94-106. [Link]
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Bairam, R., et al. (2019). UV Spectrophotometric and HPLC Method for Quantification of Ticagrelor in Bulk and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(2), 79-85. [Link]
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Ma, Z., et al. (2014). Synthesis of the Key Intermediate of Ticagrelor. Chinese Journal of Pharmaceuticals, 45(3), 212-214. [Link]
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Swetha, K., et al. (2017). INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC. World Journal of Pharmaceutical and Medical Research, 3(10), 235-241. [Link]
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Zhang, X., et al. (2018). A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. Chinese Journal of New Drugs, 27(18), 2154-2158. [Link]
- Google Patents. (2018). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Li, Y., et al. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. Crystals, 9(11), 564. [Link]
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- Google Patents. (2018). Novel crystalline form of ticagrelor.
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ResearchGate. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. [Link]
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Bueno, L., et al. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 133, 1-9. [Link]
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Dod, S. R., et al. (2023). Pre-formulation Characteristics of Ticagrelor: A Comprehensive Exploration. Asian Journal of Research in Pharmaceutical Sciences, 13(4), 227-232. [Link]
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Zhang, H., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602. [Link]
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Wang, Y., et al. (2018). Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. Molecules, 23(11), 2948. [Link]
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Bueno, L., et al. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 133, 1-9. [Link]
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ResearchGate. (2018). Optimization of the reaction conditions 1. [Link]
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Gamo, F. J., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 54(15), 5585-5593. [Link]
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Minimizing byproduct formation in the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Technical Support Center: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Welcome to the technical support center for the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocol. This molecule is a critical intermediate in the synthesis of Ticagrelor, an important antiplatelet drug, making the purity of this intermediate paramount.[1][2][3]
This document will provide not just procedural steps but also the underlying chemical principles to empower you to make informed decisions during your synthesis.
Section 1: Understanding the Main Synthetic Route and Potential Pitfalls
The most commonly employed synthetic route to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine begins with 4,6-dihydroxy-2-mercaptopyrimidine. This pathway, while established, presents several stages where byproduct formation can occur.
Overall Reaction Scheme:
Caption: Common synthetic pathway to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter at each stage of the synthesis.
Step 1: S-Alkylation
Question 1: I am observing incomplete conversion during the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine. What are the likely causes and solutions?
Answer: Incomplete conversion in the initial S-alkylation step is a common issue that can typically be traced back to a few key factors:
-
Base Stoichiometry and Strength: The reaction requires a sufficiently strong base to deprotonate the thiol group, making it a potent nucleophile. A 10% solution of sodium hydroxide is commonly used.[4][5] Ensure that at least one equivalent of the base is used. If the reaction is still sluggish, a slight excess of the base can be beneficial. However, be cautious as a large excess can promote side reactions.
-
Reaction Temperature and Time: The reaction is typically run at a slightly elevated temperature (30-40°C) for an extended period (11-13 hours).[4] If you are running the reaction at room temperature, consider gentle heating to increase the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purity of Starting Material: The purity of the starting 4,6-dihydroxy-2-mercaptopyrimidine is critical. Impurities can interfere with the reaction. Ensure your starting material is of high purity and is properly dried before use.
Question 2: What byproducts can form during the S-alkylation, and how can I minimize them?
Answer: The primary byproduct of concern during this step is the O-alkylated product. While S-alkylation is generally favored due to the higher nucleophilicity of the thiol group (the "alpha effect"), some O-alkylation can occur, especially under harsh conditions.
Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Temperature | 30-40°C | Higher temperatures can increase the rate of O-alkylation. |
| Solvent | Methanol/Water | A protic solvent system helps to solvate the reactants effectively. |
| Addition of Alkyl Halide | Slow, dropwise addition | This helps to maintain a low concentration of the electrophile, favoring the more nucleophilic sulfur atom. |
Step 2: Nitration
Question 3: The nitration step using fuming nitric acid is giving me a low yield and a dark, impure product. What can I do to improve this?
Answer: The nitration of the pyrimidine ring is an electrophilic aromatic substitution and is often a challenging step. The use of fuming nitric acid is highly aggressive and can lead to oxidation and the formation of various nitrated byproducts.[5][6]
Key Considerations for Optimization:
-
Temperature Control: This reaction is highly exothermic. Strict temperature control is paramount. The reaction should be carried out at low temperatures (e.g., 0-5°C) to prevent over-nitration and degradation of the starting material.
-
Rate of Addition: The 4,6-dihydroxy-2-(propylthio)pyrimidine should be added to the nitrating agent (fuming nitric acid in glacial acetic acid) slowly and in portions to manage the exotherm.[5]
-
Alternative Nitrating Agents: If issues persist, consider exploring milder nitrating agents. A mixture of nitric acid and sulfuric acid can sometimes offer better control over the reaction.
Question 4: I am concerned about the environmental impact and safety of using fuming nitric acid. Are there alternative routes that avoid this step?
Answer: Yes, the concerns regarding the use of fuming nitric acid are valid due to the production of acidic waste and its corrosive nature.[3][6] An alternative synthetic route that avoids the nitration step altogether involves starting from a substituted aminomalonic acid diethyl ester. This route proceeds through a condensation reaction with urea, followed by chlorination and then reaction with propanethiol.[3] This method is often considered more environmentally friendly and suitable for industrial-scale production.[3]
Step 3: Chlorination
Question 5: My chlorination reaction with phosphorus oxychloride (POCl3) results in a complex mixture that is difficult to purify. How can I achieve a cleaner reaction?
Answer: The conversion of the hydroxyl groups to chlorides using POCl3 is a standard procedure, but it can be prone to side reactions if not properly controlled.
Troubleshooting Tips:
-
Purity of the Starting Material: Ensure the 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine is as pure and dry as possible. Any residual water will react with the POCl3, reducing its effectiveness and generating byproducts.
-
Reaction Temperature and Time: The reaction is typically run at an elevated temperature. Careful monitoring of the reaction progress by TLC or HPLC is essential to avoid prolonged heating, which can lead to decomposition. A typical reaction temperature is between 100-120°C for 3.5-4 hours.[7]
-
Use of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine, can help to scavenge the HCl generated during the reaction, leading to a cleaner reaction profile and preventing acid-catalyzed side reactions.[7]
-
Work-up Procedure: A careful work-up is crucial. The reaction mixture should be quenched by slowly adding it to ice-water to decompose the excess POCl3. Extraction with a suitable organic solvent, followed by washing with a saturated sodium bicarbonate solution, will help to remove acidic impurities.[7]
Step 4: Reduction of the Nitro Group
Question 6: The reduction of the nitro group using iron powder is messy and the work-up is difficult. What are the best practices for this step?
Answer: The reduction of a nitro group to an amine using iron powder in an acidic medium (like acetic acid) is a classic method. However, it is known to generate a significant amount of iron sludge, which can complicate product isolation.[6]
Improving the Iron Reduction:
-
Activation of Iron Powder: Using activated iron powder can improve the reaction efficiency.
-
Solvent System: A mixture of an organic solvent and water is often used.
-
Post-Reaction Work-up: After the reaction, filtration to remove the iron and iron salts is necessary. This is often the most challenging part. Thorough washing of the filter cake with the reaction solvent is important to maximize yield.
Question 7: Are there cleaner alternatives to iron powder for the nitro reduction?
Answer: Yes, several alternative reduction methods can provide a cleaner product with a more straightforward work-up:
-
Catalytic Hydrogenation: This is a very clean method. Catalysts such as platinum on carbon (Pt/C) are effective.[2] The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The main drawback can be the cost of the catalyst and the need for specialized hydrogenation equipment.
-
Sodium Dithionite: The use of sodium dithionite in a mixed solvent system of water and an organic solvent is another effective method.[7] This method is often preferred for its mild reaction conditions and simpler work-up compared to iron powder.[7]
Section 3: An Alternative, Improved Synthetic Route
To circumvent many of the issues associated with the traditional route, particularly the nitration and subsequent reduction, an alternative synthesis has been developed.[3]
Caption: An improved synthetic route avoiding nitration.
This route is advantageous as it avoids the use of harsh nitrating agents and problematic reduction steps, making it more suitable for large-scale industrial production.[3]
Section 4: Experimental Protocols
Protocol 1: Optimized Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine using Catalytic Hydrogenation
This protocol is based on the general principles of catalytic hydrogenation for nitro group reduction.
-
Reaction Setup: In a stainless steel autoclave, dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1 equivalent) in a suitable solvent such as tert-butyl methyl ether.[1][2]
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, 3% Pt and 0.6% V on carbon.[7]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 65°C) until the uptake of hydrogen ceases (approximately 3 molar equivalents).[2]
-
Work-up: Cool the reactor, release the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Wash the catalyst with the solvent.
-
Purification: Combine the organic phases. If an aqueous layer is present, separate it. The product in the organic phase can then be isolated by solvent evaporation.
Section 5: Summary of Key Reaction Parameters
| Step | Key Reagents | Temperature | Time | Potential Byproducts | Mitigation Strategy |
| S-Alkylation | n-bromopropane, NaOH | 30-40°C | 11-13 hours | O-alkylated pyrimidine | Controlled temperature, slow addition of alkyl halide. |
| Nitration | Fuming HNO₃, Acetic Acid | 0-5°C | ~2 hours | Over-nitrated products, oxidized impurities | Strict temperature control, slow addition of substrate. |
| Chlorination | POCl₃, N,N-diisopropylethylamine | 100-120°C | 3.5-4 hours | Incompletely chlorinated products, decomposition | Use of a base, careful work-up. |
| Reduction | Fe/AcOH or H₂/Catalyst or Na₂S₂O₄ | 25-65°C | Variable | Incomplete reduction, other reduced species | Use of cleaner reducing agents like H₂/catalyst or Na₂S₂O₄. |
References
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Cas 145783-15-9, 4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem. (URL: [Link])
-
4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9. (URL: [Link])
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. (URL: [Link])
-
Synthesis of Ticagrelor Intermediate - China/Asia On Demand (CAOD). (URL: [Link])
- Preparation method of 4,6-dichloro-2-(propythio)
- Method for synthesizing 4,6-dichloro-2-(propylthio)
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES - Rasayan Journal of Chemistry. (URL: [Link])
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. (URL: [Link])
- Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google P
-
Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. (URL: [Link])
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4,6-dichloro-2-(propylthio)pyrimidine
For researchers, scientists, and professionals in drug development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. One such critical intermediate is 4,6-dichloro-2-(propylthio)pyrimidine, a key building block in the synthesis of various pharmaceutical compounds. Ensuring its quality requires robust, validated analytical methods. This guide provides an in-depth comparison of potential analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This is a mandatory requirement from regulatory bodies worldwide, with guidelines harmonized by the International Council for Harmonisation (ICH).[2] The ICH Q2(R1) guideline outlines the validation characteristics needed for various analytical procedures.[3][4] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, providing a framework for selecting the most appropriate technique.
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an analytical method is contingent on the physicochemical properties of the analyte. This compound is a non-volatile, relatively polar molecule, which makes HPLC a more direct and often preferred method of analysis. Gas chromatography, while a powerful separation technique, would likely require derivatization to increase the volatility of the analyte.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is arguably the most important analytical technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[6] A reversed-phase HPLC method is proposed here as the primary analytical technique for this compound.
The "Why" Behind the Method:
-
Reversed-Phase Chromatography: This mode is ideal for separating moderately polar to nonpolar compounds. A C18 column is a common starting point, offering excellent retention and separation for a broad array of molecules.
-
UV Detection: The pyrimidine ring in the analyte contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a simple, robust, and cost-effective means of quantification.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method must be performed according to ICH Q2(R1) guidelines to ensure the data is reliable, reproducible, and accurate.[6][7]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
-
Procedure:
-
Prepare a solution of this compound standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with the analyte and known impurities.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, with a resolution of not less than 2.0.
2. Linearity and Range:
-
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Procedure:
-
Prepare a stock solution of the analyte.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) (Where σ = standard deviation of the response, S = slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable accuracy and precision.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze the system suitability solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established limits.
Hypothetical HPLC Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | Resolution > 2.0 | 3.5 | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50-150% of target | 10-150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| LOD | Report Value | 0.1 µg/mL | N/A |
| LOQ | Report Value | 0.3 µg/mL | N/A |
| Robustness | System suitability passes | All conditions passed | Pass |
Visualizing the HPLC Validation Workflow
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine: Routes,-Mechanisms, and Industrial Viability
Introduction
4,6-Dichloro-2-(propylthio)pyrimidine is a pivotal intermediate in the synthesis of various high-value compounds, most notably in the pharmaceutical industry. Its di-chloro-substituted pyrimidine core, coupled with a propylthio group, offers a versatile scaffold for the development of complex molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance to researchers and professionals in drug development and process chemistry. This guide provides an in-depth, objective comparison of the predominant synthetic routes to this key intermediate, supported by experimental data and mechanistic insights to inform methodological choices in both laboratory and industrial settings.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies:
-
Functional Group Interconversion on a Pre-formed Pyrimidine Ring: This is the most common approach, typically starting from readily available pyrimidine derivatives like 2-thiobarbituric acid. The core pyrimidine ring is already in place, and the synthesis involves the sequential modification of its functional groups.
-
De Novo Ring Synthesis: This strategy involves the construction of the pyrimidine ring from acyclic precursors. This approach can offer greater flexibility in the introduction of various substituents on the pyrimidine core.
This guide will now delve into the specifics of these strategies, providing a detailed comparison of their respective merits and drawbacks.
Route A: Synthesis from 2-Thiobarbituric Acid
This is arguably the most established and widely documented route for the synthesis of this compound and its derivatives. 2-Thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) is a commercially available and relatively inexpensive starting material. The synthesis proceeds in two main steps: S-propylation followed by chlorination.
Step 1: S-Propylation of 2-Thiobarbituric Acid
The first step involves the selective alkylation of the sulfur atom of 2-thiobarbituric acid to introduce the propylthio group.
Reaction:
Mechanistic Considerations:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The thione group of 2-thiobarbituric acid exists in tautomeric equilibrium with the thiol form. In the presence of a base, the acidic proton of the thiol group is abstracted, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the C-S bond.
Experimental Protocol: S-Propylation
-
To a stirred suspension of 2-thiobarbituric acid (1.0 eq) in water, add a solution of sodium hydroxide (2.0-2.2 eq) in water. Stir until a clear solution is obtained.
-
Add 1-bromopropane (1.1-1.3 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The product, 2-(propylthio)pyrimidine-4,6-diol, precipitates as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the desired product.
Step 2: Chlorination of 2-(Propylthio)pyrimidine-4,6-diol
The second step is the conversion of the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring to chloro groups. This is a critical transformation, and phosphorus oxychloride (POCl3) is the most commonly employed chlorinating agent.
Reaction:
Mechanistic Considerations:
The chlorination of the dihydroxy pyrimidine intermediate with POCl3 is a complex process. The hydroxyl groups of the pyrimidine, which exist in tautomeric equilibrium with their keto forms (pyrimidinones), are not sufficiently nucleophilic to directly attack POCl3. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine. The base is thought to activate the pyrimidine substrate by deprotonation, and also to potentially form a more reactive chlorinating species with POCl3. The reaction proceeds through the formation of phosphate ester intermediates, which are subsequently displaced by chloride ions.
Experimental Protocol: Chlorination
-
To a reaction vessel, add 2-(propylthio)pyrimidine-4,6-diol (1.0 eq) and phosphorus oxychloride (4.0-5.0 eq).
-
Cool the mixture in an ice bath and slowly add N,N-diisopropylethylamine (1.1-1.2 eq) while maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to reflux (around 110-120 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or distillation to yield pure this compound.
Workflow for Route A
Caption: Synthetic workflow starting from 2-thiobarbituric acid.
Route B: De Novo Synthesis from Diethyl Malonate and Thiourea
This approach builds the pyrimidine ring from acyclic precursors, offering a convergent synthesis strategy. A common variation involves the nitration of diethyl malonate, followed by cyclization with thiourea.
Step 1: Synthesis of 5-Nitro-2-thiobarbituric Acid
This step involves the condensation of a nitrated malonic ester with thiourea to form the pyrimidine ring.
Reaction:
Mechanistic Considerations:
This reaction is a classic example of a condensation reaction to form a heterocyclic ring. Under basic conditions (typically using sodium ethoxide), the thiourea acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the diethyl 2-nitromalonate. This is followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrimidine ring.
Experimental Protocol: Ring Formation
-
Dissolve sodium metal (2.2 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl 2-nitromalonate (1.0 eq) and thiourea (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
The product, 5-nitro-2-thiobarbituric acid, will precipitate.
-
Filter the solid, wash with water and ethanol, and dry to obtain the product.
Subsequent Steps
Once the 5-nitro-2-thiobarbituric acid is formed, the synthesis follows a similar path to Route A:
-
S-propylation: The thio-group is alkylated with a propyl halide in the presence of a base to give 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.[1]
-
Chlorination: The dihydroxy intermediate is then chlorinated using POCl3 to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[1]
-
Reduction (Optional): If the 5-amino derivative is desired, the nitro group can be reduced, for example, using iron powder in acetic acid or through catalytic hydrogenation.[2] For the synthesis of the title compound without the 5-nitro group, a non-nitrated malonic ester would be used in the initial step.
Workflow for Route B
Caption: De novo synthesis workflow starting from acyclic precursors.
Performance Comparison of Synthetic Routes
| Feature | Route A (from 2-Thiobarbituric Acid) | Route B (from Diethyl Malonate) |
| Starting Materials | 2-Thiobarbituric acid, Propyl halide | Diethyl malonate, Nitrating agent, Thiourea, Propyl halide |
| Number of Steps | 2 | 3-4 (depending on the desired 5-substituent) |
| Key Reagents | POCl3, DIPEA/Pyridine | Sodium ethoxide, POCl3 |
| Typical Overall Yield | Good to excellent (often >70%) | Moderate to good (can be lower due to more steps) |
| Scalability | Well-established for large-scale production.[3] | Feasible for large-scale, but may require more optimization. |
| Advantages | Fewer steps, readily available starting material, high yields.[4] | High flexibility for introducing substituents on the pyrimidine ring. |
| Disadvantages | Less flexible for modifications on the pyrimidine core. | More synthetic steps, potentially lower overall yield. |
| Safety & Environment | Use of corrosive and hazardous POCl3 requires careful handling and quenching.[3] | Involves the use of strong bases (sodium ethoxide) and potentially fuming nitric acid, which are hazardous.[1] |
Focus on the Critical Chlorination Step: A Deeper Dive
The chlorination of the 4,6-dihydroxypyrimidine intermediate is a crucial and often challenging step. While POCl3 is the workhorse reagent, the reaction conditions can be finely tuned to optimize yield and purity.
-
Role of the Base: The addition of a tertiary amine base like pyridine or DIPEA is common. It is believed to facilitate the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl3, and also by acting as an acid scavenger.[3]
-
Solvent-Free Conditions: Some studies have explored solvent-free chlorination using equimolar amounts of POCl3 at high temperatures in a sealed reactor.[3] This approach is advantageous from an environmental and economic perspective as it minimizes solvent waste and the need to handle large excesses of POCl3.[3]
-
Alternative Chlorinating Agents: While POCl3 is dominant, other chlorinating agents like phosgene have been reported for the synthesis of dichloropyrimidines.[5][6] However, the extreme toxicity of phosgene makes it less favorable for most applications. A mixture of POCl3 and PCl5 is also reported to be a very effective chlorinating agent for various heterocyclic systems.[7]
Conclusion
Both the functional group interconversion approach starting from 2-thiobarbituric acid (Route A) and the de novo synthesis from acyclic precursors (Route B) are viable methods for producing this compound.
Route A is generally the more direct and higher-yielding method, making it the preferred choice for the large-scale synthesis of the title compound when the substitution pattern is fixed. Its primary drawback is the limited flexibility for introducing diversity on the pyrimidine core.
Route B offers superior flexibility, allowing for the incorporation of various substituents at different positions of the pyrimidine ring by choosing appropriately substituted starting materials. This makes it a valuable strategy in a research and development context where analogue synthesis is required. However, this flexibility often comes at the cost of a longer synthetic sequence and potentially a lower overall yield.
The choice between these routes will ultimately depend on the specific goals of the synthesis: for bulk production of the unsubstituted title compound, Route A is likely more economical, while for medicinal chemistry programs requiring a variety of analogues, the flexibility of Route B may be indispensable.
References
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Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.).
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.).
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process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. (n.d.). Justia Patents. Retrieved from [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.). Retrieved from [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (n.d.). Retrieved from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (n.d.). Retrieved from [Link]
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Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (n.d.). Retrieved from [Link]
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Exploring 4,6-Dichloro-2-(methylthio)pyrimidine: A Key Intermediate in Pharmaceutical and Pesticide Synthesis. (n.d.). Retrieved from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (n.d.). Retrieved from [Link]
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2-(Propylthio)pyrimidine-4,6-diol | C7H10N2O2S | CID 3722602 - PubChem. (n.d.). Retrieved from [Link]
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POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved from [Link]
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Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternatives in Antiplatelet Drug Synthesis: Moving Beyond 4,6-Dichloro-2-(propylthio)pyrimidine
Introduction
In the landscape of cardiovascular therapeutics, P2Y12 receptor inhibitors stand as a cornerstone in the management of acute coronary syndromes and the prevention of thrombotic events.[1] Ticagrelor, a prominent member of the cyclopentyl-triazolo-pyrimidines (CPTP) class, has demonstrated significant efficacy in this domain.[2] The synthesis of Ticagrelor and related antiplatelet agents has traditionally relied upon a key intermediate: 4,6-dichloro-2-(propylthio)pyrimidine . This scaffold is crucial for constructing the core triazolo[4,5-d]pyrimidine structure of the final active pharmaceutical ingredient (API).
However, the pursuit of scientific advancement is relentless, driven by the need for processes that are not only efficient and high-yielding but also economically viable, safer for personnel, and environmentally sustainable. The conventional synthetic routes, while well-established, often involve hazardous reagents, multiple steps affecting overall yield, and challenging purification procedures.[3] This guide provides an in-depth comparison of viable alternatives to the classical synthetic pathway, offering researchers and drug development professionals a critical evaluation of emerging strategies. We will dissect novel methodologies, supported by experimental data, to illuminate the path toward more optimized and responsible manufacturing of this vital class of medicines.
The Conventional Pathway: A Foundational Benchmark
The established synthesis of the key intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, serves as our baseline. This route typically begins with 2-thiobarbituric acid and proceeds through several key transformations: S-alkylation, nitration, chlorination, and reduction.
The process, while effective, presents several challenges. The nitration step often employs fuming nitric acid, a highly corrosive and hazardous reagent.[4] The subsequent chlorination with phosphorus oxychloride also requires careful handling.[5] Furthermore, the reduction of the nitro group to an amine can present its own difficulties, with early methods using iron powder in acetic acid, which can complicate purification.[6] These factors collectively motivate the exploration of alternative synthetic designs.
Caption: Conventional synthesis of the core pyrimidine intermediate.
Alternative Strategy 1: A Greener Approach to the Triazole Ring Formation
A significant innovation in Ticagrelor synthesis involves modifying the formation of the triazole ring, which directly follows the creation of the pyrimidine core. This approach focuses on replacing hazardous diazotization reagents with safer, more environmentally friendly alternatives.
Causality and Experimental Choice
Traditional diazotization of the diamine intermediate to form the triazole ring often uses sodium nitrite in acetic acid. This method can lead to the formation of critical impurities that are difficult to remove in downstream processing.[7] A novel approach utilizes a solid-supported "Resin-NO₂" reagent. This choice is predicated on several advantages:
-
Safety: It avoids the use of toxic gases and harsh acidic conditions.[7]
-
Selectivity: The reaction can be performed in a water-acetonitrile mixture at room temperature, minimizing side reactions.
-
Purification: The resin can be easily removed by simple filtration, streamlining the work-up process.[7]
This "green chemistry" approach results in a high-yield synthesis of the key triazolo intermediate with significantly improved purity.[7]
Caption: Workflow for Resin-NO₂ catalyzed triazole formation.
Experimental Protocol: Preparation of Intermediate 16 via Resin-NO₂
-
Reagent Preparation (Resin-NO₂): To a stirred solution of sodium nitrite (0.6 kg) in water, add Amberlyst A26 resin (hydroxide form, 1.0 kg). Stir the mixture for 25-30 minutes at ambient temperature. Filter the resin and wash with deionized water until the filtrate pH is neutral (pH 7-8). The resulting Resin-NO₂ is obtained as brown granules.[7]
-
Diazotization Reaction: To a stirred solution of p-toluenesulfonic acid (TsOH, 0.68 kg) in water (5 L), add the prepared Resin-NO₂ (2.0 kg). Stir for 10-15 minutes. Add a solution of the diamine intermediate 15 (1.0 kg) in acetonitrile (5 L).[7]
-
Reaction and Work-up: Stir the reaction mass for 20-30 minutes at 25-30 °C, monitoring completion by TLC. Upon completion, remove the resin by filtration and wash it with dichloromethane (DCM, 10 L). Combine the mother liquor and dilute with water (10 L) to precipitate or facilitate extraction of the desired triazole product 16 .[7]
Alternative Strategy 2: Novel N-Alkylation and Purification
Another strategy focuses on optimizing the coupling (N-alkylation) of the triazolo[4,5-d]pyrimidine core with the cyclopropylamine side chain, a critical step in forming the Ticagrelor backbone. This approach also introduces a novel purification method to achieve superior API purity.
Causality and Experimental Choice
Previous methods for this N-alkylation step employed various organic and inorganic bases in solvents like THF or ethyl acetate.[8][9] However, these conditions could lead to inconsistent results and the formation of process-related impurities that are challenging to remove.[8][9] A systematic investigation revealed that a specific combination of bases, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Triethylamine (TEA) , in ethanol as a solvent, provides a robust and high-yielding reaction with a low impurity profile.[6]
The choice of ethanol is significant from a green chemistry perspective, being a more environmentally benign solvent than many chlorinated or ethereal alternatives. The DBU/TEA base system provides the optimal basicity and catalytic activity to drive the reaction to completion efficiently. Furthermore, a novel purification of the final crude product using a Methanol/Water (1:2) mixture was developed to consistently reduce all known and unknown impurities to below the 0.10% threshold required by ICH guidelines.[8][9]
Comparative Data for N-Alkylation Conditions
| Entry | Base(s) | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | DBU & TEA | Ethanol | ~90 | >99 | [6] |
| 2 | DIPEA | THF | Variable | Lower | [8][9] |
| 3 | K₂CO₃ | Ethyl Acetate | Variable | Lower | [8][9] |
| 4 | TEA | Ethanol | Lower | Lower | [6] |
Alternative Strategy 3: Convergent Synthesis from 2,4,6-Trichloropyrimidine
A fundamentally different approach avoids the traditional multi-step construction of the pyrimidine ring from 2-thiobarbituric acid. Instead, it utilizes a commercially available starting material and builds the desired functionality in a more convergent manner.
Causality and Experimental Choice
This route begins with the condensation of a substituted aminomalonic acid diethyl ester with urea to form a 2,4,6-trihydroxypyrimidine derivative. This is subsequently chlorinated to yield 2,4,6-trichloro-5-aminopyrimidine.[10] The key strategic choice here is the selective reaction of this trichloro-intermediate with propanethiol. The chlorine atom at the 2-position is more susceptible to nucleophilic substitution by a thiol compared to the chlorines at the 4- and 6-positions. This inherent selectivity allows for the direct synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine in a single, efficient step.[10][11]
This pathway offers significant advantages:
-
Shorter Route: It significantly shortens the synthesis of the key intermediate compared to the traditional route.[10]
-
Cost-Effectiveness: It avoids hazardous nitration and the subsequent reduction step, using more readily available and less expensive starting materials.[10]
-
Scalability: The procedure avoids cumbersome steps like column chromatography, making it more suitable for industrial-scale production.[10]
Caption: Convergent synthesis of the pyrimidine intermediate.
Overall Performance Comparison
| Strategy | Key Advantage(s) | Potential Drawback(s) | Overall Yield Improvement | Green Chemistry Alignment |
| Conventional | Well-established, known process | Use of hazardous reagents (HNO₃, POCl₃), potential for impurities | Baseline | Low |
| Alt. 1: Resin-NO₂ | Eliminates hazardous diazotization reagents, simplifies purification, safer | Requires preparation of the resin support | High yield for the specific step (98%)[7] | High |
| Alt. 2: N-Alkylation | Robust, high-yielding coupling, superior final purity via novel crystallization | DBU can be a more expensive base | High overall yield (75%)[8][9] | Medium (improved solvent choice) |
| Alt. 3: Convergent | Shorter route, avoids nitration/reduction, cost-effective, scalable | Relies on selectivity of substitution | High (Total yield of 25% over 4 steps is cited as a defect of an older route, implying improvement)[10] | High |
Conclusion and Future Outlook
The synthesis of Ticagrelor and other P2Y12 inhibitors is evolving beyond its traditional reliance on this compound prepared via legacy methods. The alternative strategies presented in this guide demonstrate significant progress in enhancing safety, efficiency, and environmental stewardship. The use of solid-supported reagents like Resin-NO₂ exemplifies a targeted "green" improvement for a specific problematic step.[7] Optimized N-alkylation protocols combined with novel purification techniques show a path to achieving higher purity APIs, a critical factor in pharmaceutical manufacturing.[6] Perhaps most compellingly, convergent strategies that re-envision the construction of the core pyrimidine ring offer the potential for shorter, more cost-effective, and scalable manufacturing processes suitable for the demands of modern industry.[10]
For researchers and drug development professionals, the choice of synthetic route will depend on a multi-faceted analysis of cost, scale, available equipment, and EHS (Environment, Health, and Safety) priorities. The clear trend, however, is a move away from linear syntheses involving harsh reagents toward more elegant, convergent, and sustainable methodologies. Future innovations will likely incorporate principles of flow chemistry and biocatalysis to further refine the synthesis of these life-saving antiplatelet agents.
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A Comparative Analysis of Pyrimidine Derivatives as P2Y12 Antagonists for Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of pyrimidine derivatives as antagonists of the P2Y12 receptor, a critical target in antiplatelet therapy. We will delve into the mechanism of action, structure-activity relationships, and a head-to-head comparison of key compounds, supported by experimental data and detailed protocols.
The Central Role of the P2Y12 Receptor in Hemostasis and Thrombosis
The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of a stable thrombus.[2][3] This process is essential for preventing blood loss at sites of vascular injury. However, uncontrolled platelet aggregation can lead to the formation of pathological thrombi, which are underlying causes of acute coronary syndromes (ACS), myocardial infarction, and stroke.[4] Therefore, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy.[3]
The binding of ADP to the P2Y12 receptor initiates an intracellular signaling pathway through the Gi protein.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[1][5] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation contributes to the conformational change of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[5]
dot graph TD; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "P2Y12 Signaling Pathway" ADP; P2Y12; Gi; AC; cAMP; PKA; VASP; GPIIbIIIa; Aggregation; end
subgraph "Therapeutic Intervention" Antagonist; end end
Figure 1: Simplified P2Y12 signaling pathway and the point of inhibition by pyrimidine derivatives.
Pyrimidine Derivatives as a Class of P2Y12 Antagonists
The pyrimidine scaffold is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry, leading to the development of a wide range of therapeutic agents.[6][7][8][9] In the context of P2Y12 antagonism, pyrimidine derivatives have emerged as a promising class of compounds, with some exhibiting potent and selective inhibitory activity.[10][11]
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[6][7][12] Key structural modifications at various positions have been shown to significantly influence their potency and selectivity as P2Y12 antagonists. For instance, the substitution at the 4-position of the pyrimidine ring has been a key area of investigation, with various groups leading to highly potent antagonists.[10] The exploration of different heterocyclic nuclei attached to the pyrimidine core is an ongoing strategy in the search for novel P2Y12 inhibitors with improved pharmacological profiles.[4]
Comparative Analysis of Key Pyrimidine-Based P2Y12 Antagonists
While thienopyridines like clopidogrel and prasugrel have been mainstays in antiplatelet therapy, they are prodrugs that require metabolic activation and bind irreversibly to the P2Y12 receptor.[13][14] This can lead to delayed onset of action and variability in patient response. Newer, direct-acting and reversible P2Y12 inhibitors, some with a pyrimidine core, have been developed to overcome these limitations.[15]
| Feature | Clopidogrel (Thienopyridine) | Prasugrel (Thienopyridine) | Ticagrelor (Cyclopentyl-triazolo-pyrimidine) |
| Class | Thienopyridine | Thienopyridine | Cyclopentyl-triazolo-pyrimidine |
| Mechanism | Irreversible antagonist (prodrug) | Irreversible antagonist (prodrug) | Reversible, direct-acting antagonist |
| Metabolism | Requires two-step CYP450 activation | Requires one-step CYP450 activation | Active compound, minor metabolism by CYP3A4 |
| Onset of Action | Slow (2-6 hours) | Faster than clopidogrel | Rapid (within 2 hours) |
| Offset of Action | Long (5-7 days) | Long (7-10 days) | Shorter (3-5 days) |
| Clinical Efficacy | Standard of care, but variability in response | More potent and consistent than clopidogrel | More potent and consistent than clopidogrel |
| Bleeding Risk | Lower than newer agents | Higher than clopidogrel | Higher than clopidogrel, but similar to prasugrel |
Table 1: Comparative pharmacological properties of prominent P2Y12 inhibitors.[16][17][18][19]
Experimental Protocols for Evaluating P2Y12 Antagonism
The characterization of novel pyrimidine derivatives as P2Y12 antagonists requires a series of robust in vitro and ex vivo assays.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation. This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle: As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission. The extent of aggregation is proportional to the change in light transmission.
Step-by-Step Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which serves as the blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of the test pyrimidine derivative or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Aggregation Induction: Add a P2Y12-specific agonist, typically ADP, to the PRP in an aggregometer cuvette with continuous stirring.
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a specific method to assess the P2Y12 signaling pathway. In resting platelets, VASP is phosphorylated. Activation of the P2Y12 receptor by ADP leads to dephosphorylation of VASP. Therefore, P2Y12 antagonists prevent this dephosphorylation.
Principle: This assay uses flow cytometry to measure the phosphorylation state of VASP in platelets.
Step-by-Step Protocol:
-
Blood Collection: Collect whole blood in citrate tubes.
-
Incubation: Incubate whole blood with the test pyrimidine derivative or control.
-
Stimulation: Add prostaglandin E1 (PGE1) to induce VASP phosphorylation, followed by ADP to stimulate P2Y12-mediated dephosphorylation.
-
Fixation and Permeabilization: Fix the platelets with a fixative solution and then permeabilize them to allow antibody entry.
-
Staining: Stain the platelets with fluorescently labeled antibodies against phosphorylated VASP and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the fluorescence intensity of phosphorylated VASP in the platelet population.
-
Analysis: Calculate the Platelet Reactivity Index (PRI) based on the fluorescence intensity, which reflects the level of P2Y12 inhibition.
dot graph TD; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
end
Figure 2: Experimental workflow for assessing P2Y12 antagonism.
Conclusion and Future Directions
The development of pyrimidine derivatives as P2Y12 antagonists represents a significant advancement in antiplatelet therapy. Their potential for direct and reversible inhibition offers advantages over traditional thienopyridines, including a more rapid onset of action and a more predictable dose-response.[15] The comparative data and experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of this important class of therapeutic agents. Future research will likely focus on fine-tuning the structure-activity relationships of pyrimidine derivatives to enhance their potency, selectivity, and safety profiles, ultimately leading to improved outcomes for patients at risk of thrombotic events.
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Cattaneo, M. (2015). P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. PubMed. Available at: [Link]
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Pradhan, A., Jauhar, R., & Singh, G. (2018). Comparison of pharmacological characteristics of major P2Y12 receptor antagonists. ResearchGate. Available at: [Link]
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Capodanno, D., & Angiolillo, D. J. (2016). P2Y12 receptor signaling pathways in platelets. ResearchGate. Available at: [Link]
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Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Gurney, M. (2001). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. Available at: [Link]
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Zhang, L., & Li, Y. (2022). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. MDPI. Available at: [Link]
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Valgimigli, M., Bueno, H., Byrne, R. A., Collet, J. P., Costa, F., Jeppsson, A., ... & Windecker, S. (2020). Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome. Circulation. Available at: [Link]
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Jacobson, K. A., Paoletta, S., & Moro, S. (2016). State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists. PubMed. Available at: [Link]
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Kortum, S. W., Lachance, R. M., Schweitzer, B. A., Yalamanchili, G., Rahman, H., Ennis, M. D., ... & TenBrink, R. E. (2009). Thienopyrimidine-based P2Y12 Platelet Aggregation Inhibitors. PubMed. Available at: [Link]
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N/A. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
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Franchi, F., & Angiolillo, D. J. (2020). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. ResearchGate. Available at: [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. As a critical intermediate in the synthesis of the antiplatelet agent Ticagrelor, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple recitation of parameters, delving into the scientific rationale for methodological choices and presenting a robust, validated protocol designed for accuracy and reliability in a drug development setting.
The narrative follows a logical progression from initial method development considerations to a comparative analysis against a plausible but less optimal alternative, culminating in a fully validated protocol that aligns with international regulatory standards.[3][4]
The Analytical Challenge: Foundational Method Development Strategy
The structure of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine—featuring a substituted pyrimidine core, a hydrophobic propylthio group, and polar chloro and amine functionalities—presents a distinct chromatographic profile.[5] A successful purity method must be able to resolve the main component from structurally similar impurities, which may include starting materials, by-products from preceding synthesis steps (e.g., incompletely chlorinated species or isomers), and potential degradants.
Our development strategy is anchored in Reversed-Phase HPLC (RP-HPLC), the most widely used technique in pharmaceutical analysis due to its versatility and robustness in handling compounds of moderate polarity.[6][7] The primary goal is to achieve baseline separation for all relevant analytes, ensuring accurate quantification. Our approach is guided by the principles of Analytical Quality by Design (AQbD) and the International Council for Harmonisation (ICH) guidelines, specifically ICH Q14 for analytical procedure development and Q2(R2) for validation.[8][9]
The logical workflow for developing a robust purity method is illustrated below.
Comparative Analysis: The Optimized Method vs. An Alternative Approach
To illustrate the importance of methodical optimization, we compare two distinct reversed-phase HPLC methods.
-
Method 1 (Optimized Gradient Method): A robust gradient elution method developed using a conventional C18 stationary phase, which provides a balanced retention mechanism based on hydrophobicity.[6]
-
Method 2 (Alternative Isocratic Method): A faster, simpler isocratic method using a Phenyl-Hexyl stationary phase. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions, which might seem advantageous for the pyrimidine ring.[10]
The objective is to determine the purity of a sample of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine spiked with two potential process-related impurities: Impurity A (less hydrophobic precursor) and Impurity B (more hydrophobic by-product).
Sample Preparation (for both methods):
-
Accurately weigh approximately 25 mg of the 4,6-dichloro-2-(propylthio)pyrimidin-5-amine sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of ~500 µg/mL.
-
For impurity analysis, further dilute 1.0 mL of this stock solution to 100.0 mL with the same diluent to achieve a working concentration of ~5 µg/mL (representing the 1.0% level).
Protocol for Method 1: Optimized Gradient RP-HPLC
-
Rationale: A gradient elution is chosen to ensure that impurities with a wide range of polarities (from early-eluting precursors to late-eluting by-products) are effectively separated and eluted as sharp peaks within a reasonable timeframe. A C18 column is selected as the industry-standard starting point for robust hydrophobic retention.[11] The buffered mobile phase at a slightly acidic pH ensures consistent ionization of the amine group, leading to symmetrical peak shapes.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol for Method 2: Alternative Isocratic RP-HPLC
-
Rationale: This method aims for speed and simplicity using an isocratic elution. A Phenyl-Hexyl column is chosen to exploit potential π-π interactions with the pyrimidine ring, which could offer a different selectivity profile compared to a standard C18 phase.[12]
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The following table summarizes the key performance metrics obtained from analyzing the spiked sample with both methods.
| Performance Metric | Method 1 (Optimized Gradient) | Method 2 (Alternative Isocratic) | Commentary |
| Retention Time (Main Peak) | 15.2 min | 4.8 min | Method 2 is significantly faster. |
| Resolution (Main Peak / Impurity A) | 4.5 | 1.3 | Critical Failure: Method 2 shows poor resolution, nearly co-eluting Impurity A. |
| Resolution (Main Peak / Impurity B) | 8.2 | 5.1 | Both methods resolve Impurity B, but Method 1 provides superior separation. |
| Tailing Factor (Main Peak) | 1.1 | 1.4 | The optimized gradient method yields a more symmetrical peak. |
| Theoretical Plates (Main Peak) | >15000 | ~7500 | Higher efficiency is achieved with the longer column and optimized gradient. |
| Impurity Quantification | Accurate | Inaccurate (Impurity A overestimated) | Co-elution in Method 2 prevents accurate quantification of Impurity A. |
Validation of the Optimized HPLC Method
The optimized HPLC method (Method 1) was subjected to a rigorous validation study based on the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[4][9]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic). | Peak for the main analyte is free from interference. Peak purity index > 0.999 in forced degradation samples. |
| Linearity | Analyze five concentrations from LOQ to 150% of the working concentration (e.g., 0.5 to 7.5 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with impurities at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | Mean recovery between 98.0% and 102.0% for each level. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (S/N ≥ 10) or standard deviation of the response and the slope. | Precision at the LOQ level should have RSD ≤ 10%. |
| Robustness | Systematically vary parameters: Flow Rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase pH (±0.2). | System suitability parameters (resolution, tailing factor) remain within limits. Purity results show no significant change. |
The optimized method successfully met all predefined acceptance criteria, confirming its reliability, accuracy, and robustness for the purity determination of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.
References
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A Senior Application Scientist's Guide to Benchmarking 4,6-Dichloro-2-(propylthio)pyrimidine in Heterocyclic Chemistry
Introduction: The Strategic Importance of Dichloropyrimidines in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic intermediates are the linchpins of innovation. Among these, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile reactivity and ability to engage in critical hydrogen bonding interactions with biological targets.[1] Specifically, dichlorinated pyrimidines serve as highly valuable synthons, enabling the stepwise and often regioselective introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr).[2][3]
This guide focuses on 4,6-Dichloro-2-(propylthio)pyrimidine and its derivatives, most notably the nitrated analog 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8). This intermediate has gained prominence as a cornerstone in the synthesis of the P2Y12 receptor antagonist, Ticagrelor, a widely used antiplatelet medication.[4][5][6] Its utility stems from the differential reactivity of its two chlorine atoms, which is finely tuned by the electronic effects of the substituents at the C2 and C5 positions.
The objective of this guide is to provide researchers, scientists, and drug development professionals with an in-depth comparative analysis of this compound against other strategic heterocyclic intermediates. We will move beyond a simple catalog of properties to explain the mechanistic rationale behind its performance, supported by experimental data and detailed protocols.
Comparative Analysis: Selecting the Right Dichloropyrimidine Intermediate
The choice of a heterocyclic intermediate is a critical decision in a synthesis campaign, balancing reactivity, selectivity, cost, and scalability. Here, we benchmark our primary compound against two relevant alternatives: the parent 2,4-Dichloropyrimidine and the closely related 4,6-Dichloro-2-(methylthio)pyrimidine .
Pillar 1: Reactivity and Regioselectivity in SNAr Reactions
The central value of dichloropyrimidines lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring activates the chlorine atoms for displacement.[3] However, the regioselectivity of this displacement is not always straightforward and is governed by the stability of the intermediate Meisenheimer complex and the electronic properties of other ring substituents.[1][2]
-
2,4-Dichloropyrimidine: In the unsubstituted ring, nucleophilic attack generally favors the C4 position.[7][8] This preference is attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge in the Meisenheimer intermediate. However, this selectivity can be moderate and is highly sensitive to the nature of the nucleophile, solvent, and temperature, often leading to mixtures of C2 and C4 substituted products.[1][3] The presence of an electron-donating group at C6 can even reverse this selectivity, favoring the C2 position.[1]
-
This compound (and its 5-nitro derivative): The architecture of this molecule introduces a more complex and ultimately more useful reactivity profile.
-
The 2-(propylthio) group is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.
-
However, in the key intermediate for Ticagrelor synthesis, the addition of a strongly electron-withdrawing 5-nitro group dramatically alters the electronic landscape.[4][6] This nitro group significantly activates both chlorine atoms towards SNAr. Crucially, it enhances the electrophilicity of the C4 and C6 positions, making the first substitution highly regioselective. In the synthesis of Ticagrelor, the first SNAr with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine occurs selectively at one of the chloro positions, driven by the powerful electron-withdrawing effect of the adjacent nitro group.[6]
-
This predictable, high-yield, and regioselective reactivity is the primary advantage of the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine system over simpler, less predictable dichloropyrimidines.
Data Summary: Comparative Performance
The following table summarizes key properties and typical reaction outcomes, synthesized from publicly available chemical literature and patents.
| Intermediate | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application | Typical SNAr Regioselectivity | Comments |
| 2,4-Dichloropyrimidine | 148.98 | 57-61 | General Heterocyclic Synthesis | Moderately C4-selective; highly condition-dependent.[1][7][8] | Baseline reactivity; potential for isomeric mixtures requires careful optimization. |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 195.07 | 38-42 | Pharmaceutical & Pesticide Intermediate[9] | High C4/C6 selectivity. | The methylthio group offers similar electronic effects to propylthio with slightly different solubility.[9] |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 282.14 | Oil | Ticagrelor Synthesis[4][10] | Highly selective for C4/C6 substitution.[6] | Nitro group provides powerful activation for clean, high-yield substitutions. Unstable in DMSO.[10][11] |
Experimental Protocols & Methodologies
Trustworthiness in synthesis comes from robust, repeatable protocols. The following methods are representative of standard laboratory procedures for the synthesis and application of our benchmark intermediate.
Protocol 1: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
This protocol describes the chlorination of the dihydroxy precursor, a key step in activating the molecule for subsequent SNAr reactions. The choice of phosphorus oxychloride is standard for converting hydroxyl groups on electron-deficient heterocycles to chlorides. The addition of a tertiary amine base like N,N-Diisopropylethylamine acts as a catalyst and acid scavenger.
Workflow Visualization
Caption: Workflow for the synthesis and purification of the target intermediate.
Step-by-Step Procedure: [12]
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (1.0 eq, e.g., 6.9g, 30 mmol).
-
Reagent Addition: Under an inert atmosphere (N₂ or Argon), add phosphorus oxychloride (POCl₃) (e.g., 15g). To this suspension, carefully add N,N-Diisopropylethylamine (e.g., 7.2g) while maintaining the temperature below 25°C with an ice bath.
-
Causality Explanation: The addition of the base is exothermic. Controlling the temperature prevents potential side reactions and ensures safe handling of the corrosive POCl₃.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture into 100 mL of cold water with vigorous stirring to quench the excess POCl₃.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with toluene. Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution, saturated brine, and water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a pale yellow oil (Typical yield: 85-90%).[12]
Protocol 2: Representative SNAr Reaction with an Amine Nucleophile
This protocol illustrates the use of the synthesized intermediate in a nucleophilic substitution reaction, which is the cornerstone of its application in building more complex molecules like Ticagrelor.
Mechanistic Visualization
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Procedure: (Adapted from general Ticagrelor synthesis procedures[5][6])
-
Setup: Dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to -10°C using an ice-salt bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, ~1.0 eq) and a non-nucleophilic base like triethylamine (TEA, ~1.2 eq) in THF.
-
Reaction: Slowly add the amine/base solution dropwise to the cooled pyrimidine solution, maintaining the temperature at -10°C.
-
Causality Explanation: Low temperature is crucial to control the reaction rate and minimize the formation of undesired side products. The base (TEA) is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
-
Completion: After the addition is complete, allow the reaction to warm to room temperature (e.g., 20-25°C) and stir for approximately 2 hours, or until TLC analysis indicates the consumption of the starting pyrimidine.
-
Work-up & Isolation: Upon completion, the reaction is typically quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can then be purified by crystallization or column chromatography to yield the desired monosubstituted product.
Conclusion and Future Perspectives
This compound, particularly in its 5-nitro activated form, stands out as a highly efficient and selective heterocyclic intermediate. While simpler scaffolds like 2,4-dichloropyrimidine offer a basic entry into pyrimidine chemistry, they often lack the predictable regioselectivity required for complex, multi-step syntheses. The strategic placement of the propylthio and nitro groups on the pyrimidine ring provides a robust solution, enabling clean, high-yield SNAr reactions that are critical for the industrial production of pharmaceuticals like Ticagrelor.
For researchers in drug development, the choice of intermediate is a balance of reactivity, selectivity, and process viability. The data and protocols presented herein demonstrate that for applications requiring precise control over nucleophilic substitution, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine represents a superior and field-proven choice over less substituted, more unpredictable alternatives. As the demand for complex covalent inhibitors and targeted therapies grows, the principles of substituent-guided reactivity demonstrated by this intermediate will continue to be a cornerstone of rational drug design.[13][14][15]
References
- Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Google Patents.
- Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- Synthesis method of ticagrelor intermediate. Patsnap.
- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry.
- Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Publishing. (2023).
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH.
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. (2019).
- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib.
- Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
- Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. ACS Publications. (2024).
- 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Atompharma.
- Preparation method of ticagrelor and intermediates thereof. Google Patents.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (2006).
- Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. (2024).
- Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH.
- Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. Patsnap.
- 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. ChemicalBook. (2025).
- Exploring 4,6-Dichloro-2-(methylthio)pyrimidine: A Key Intermediate in Pharmaceutical and Pesticide Synthesis. LinkedIn.
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 13. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
